molecular formula C6H3FN2 B1322411 5-Fluoronicotinonitrile CAS No. 696-42-4

5-Fluoronicotinonitrile

Cat. No.: B1322411
CAS No.: 696-42-4
M. Wt: 122.1 g/mol
InChI Key: LQJWCPZRNHAVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoronicotinonitrile is a useful research compound. Its molecular formula is C6H3FN2 and its molecular weight is 122.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJWCPZRNHAVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625802
Record name 5-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-42-4
Record name 5-Fluoro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoronicotinonitrile CAS number 696-42-4 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 696-42-4

Synonyms: 5-Fluoro-3-pyridinecarbonitrile, 3-Cyano-5-fluoropyridine

This technical guide provides a summary of the available information on 5-Fluoronicotinonitrile, a fluorinated pyridine derivative of interest in chemical synthesis and potentially in drug discovery. While a comprehensive dataset is not publicly available, this document consolidates the known properties, safety information, and potential applications based on existing literature and supplier data.

Core Properties

This compound is a solid or semi-solid at room temperature. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₃FN₂[1]
Molecular Weight 122.10 g/mol [1]
Boiling Point 195.6 °C at 760 mmHgN/A
Flash Point 72.1 °CN/A
Physical Form Solid or Semi-solidN/A
Purity Typically ≥97%N/A

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring. The fluorine atom will cause splitting of the signals of adjacent protons.

  • ¹³C NMR: Six distinct signals for the carbon atoms in the pyridine ring and the nitrile group. The carbon atom attached to the fluorine will show a characteristic large coupling constant.

  • IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch, C-F stretch, and aromatic C-H and C=C/C=N vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

This compound is classified as a hazardous substance. The following safety information is based on the Globally Harmonized System (GHS).

HazardCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in an inert atmosphere, typically at 2-8 °C.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of this compound is currently unavailable. However, synthetic routes for structurally similar compounds, such as 2-chloro-5-fluoronicotinonitrile and 5-bromo-3-fluoropyridine-2-carbonitrile, have been reported.[2][3] These methods often involve the dehydration of a corresponding amide or the substitution of a halogen. A plausible synthetic pathway could involve the fluorination of a precursor such as 5-aminonicotinonitrile or 5-bromonicotinonitrile.

The following diagram illustrates a generalized, hypothetical synthesis workflow based on common organic chemistry transformations for preparing fluorinated pyridines from a bromo-precursor.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product cluster_purification Workup & Purification A 5-Bromonicotinonitrile B Fluorinating Agent (e.g., KF, CsF) + Catalyst (e.g., Palladium complex) + Solvent (e.g., DMF, DMSO) + Heat A->B Nucleophilic Fluorination D Quenching Extraction Chromatography B->D C This compound D->C

Caption: Hypothetical workflow for the synthesis of this compound.

Applications in Research and Drug Development

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles and enhanced biological activity.

While specific biological data for this compound is scarce in publicly accessible literature, its structural motif suggests it could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. There are general references to the potential for fluorinated pyridines to interact with neurological receptors and modulate cytokine responses, but no specific studies involving this compound have been identified.[4][5] Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound and its derivatives.

The logical relationship for its potential application in drug discovery is outlined in the diagram below.

G A This compound (Building Block) B Chemical Synthesis (e.g., Coupling Reactions, Functional Group Transformations) A->B C Library of Novel Fluorinated Compounds B->C D Biological Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Drug Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a commercially available fluorinated pyridine derivative with potential as a synthetic intermediate. While its fundamental properties and safety information are documented, a comprehensive public profile, including detailed experimental protocols for its synthesis, extensive spectroscopic data, and specific biological activity, is currently lacking. Further research and publication of such data would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and drug development.

References

physical and chemical properties of 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronicotinonitrile, also known as 3-Cyano-5-fluoropyridine, is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic importance is particularly noted in the pharmaceutical industry, where the incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of pharmaceutically active compounds.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 696-42-4[1]
Molecular Formula C₆H₃FN₂[1]
Molecular Weight 122.10 g/mol [1]
Appearance White to yellow solid[1]
Melting Point 50-54 °C[1]
Boiling Point 182.2 ± 20.0 °C (Predicted)[1]
Density 1.24 ± 0.1 g/cm³ (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]
Synonyms 3-Cyano-5-fluoropyridine, 5-Fluoropyridine-3-carbonitrile, Nicotinonitrile, 5-fluoro-[1]

Experimental Protocols

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, starting from 5-Aminonicotinonitrile. This involves the diazotization of the amino group followed by fluorination.

Synthesis of this compound via Balz-Schiemann Reaction

This protocol outlines the conversion of 5-Aminonicotinonitrile to this compound.

Materials:

  • 5-Aminonicotinonitrile

  • 42% Aqueous solution of Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Calcium Hydride (CaH₂)

  • Ice

Procedure:

  • Formation of the Diazonium Salt:

    • In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄.

    • Add 5-Aminonicotinonitrile to the HBF₄ solution. The mixture may be gently warmed to approximately 40 °C to facilitate dissolution.

    • Cool the resulting solution to between 0 °C and 5 °C using an ice-water bath, which should cause the precipitation of fine crystals of the corresponding ammonium tetrafluoroborate salt.

    • Slowly add solid sodium nitrite in portions to this suspension while maintaining the temperature between 0 °C and 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.

    • After the complete addition of sodium nitrite, continue to stir the reaction mixture for an additional 30 minutes at the same temperature to ensure the completion of the diazotization.

  • Thermal Decomposition and Fluorination:

    • The resulting diazonium tetrafluoroborate salt is then decomposed by gentle heating. This step should be performed with caution as it involves the evolution of nitrogen gas.

    • The decomposition leads to the formation of this compound.

  • Work-up and Purification:

    • After the decomposition is complete, neutralize the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step should be performed carefully due to vigorous CO₂ evolution.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent. For rigorous drying, the solution can be treated with a small amount of crushed calcium hydride (CaH₂) overnight.

    • Remove the solvent by distillation to yield the crude this compound.

    • The product can be further purified by silica gel chromatography if necessary.

This protocol is a general guideline based on the principles of the Balz-Schiemann reaction for the synthesis of aryl fluorides from anilines.[2][3][4]

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Varenicline , a prescription medication used for smoking cessation.[5]

Synthetic Workflow: Role of this compound in Varenicline Synthesis

The following diagram illustrates the pivotal step where this compound is incorporated to form a key intermediate in the synthesis of Varenicline.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Varenicline Precursor A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Key Intermediate A (e.g., a protected diamine precursor) B->C D Advanced Intermediate (incorporating the cyanopyridine moiety) C->D Formation of C-N bond E Further Synthetic Steps D->E F Varenicline (Final API) E->F

Caption: Synthetic utility of this compound in the Varenicline synthesis pathway.

In this synthetic scheme, the fluorine atom on the pyridine ring of this compound acts as a good leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the coupling of the 5-cyanopyridyl moiety to a suitable precursor of Varenicline, forming a crucial carbon-nitrogen bond and constructing the core structure of the final drug molecule. The nitrile group can then be involved in subsequent chemical transformations to complete the synthesis of the pyrazino[2,3-h][2]benzazepine ring system of Varenicline.[5]

Logical Flow of Synthesis and Analysis

The general workflow for synthesizing and characterizing a new compound derived from this compound is depicted below.

G A Synthesis of this compound B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Characterization (NMR, IR, Mass Spectrometry) B->C D Coupling Reaction (e.g., Suzuki, SNAr) C->D E Purification of Coupled Product D->E F Characterization of Final Product E->F G Biological Activity Screening F->G

Caption: General workflow from synthesis to biological evaluation.

References

An In-depth Technical Guide to 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Fluoronicotinonitrile, a key building block in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 696-42-4, is a fluorinated pyridine derivative.[1][2] Its chemical structure incorporates a fluorine atom at the 5-position of the pyridine ring, which significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₃FN₂[2][3]
Molecular Weight122.10 g/mol [2][3]
CAS Number696-42-4[1][2]
SMILESFC1=CN=CC(=C1)C#N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Sandmeyer reaction of 5-aminonicotinonitrile. This process is a versatile method for the introduction of a cyano group onto an aromatic ring.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 5-Aminonicotinonitrile

  • Hydrofluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Solvents (e.g., water, toluene)

Procedure:

  • Diazotization: 5-Aminonicotinonitrile is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to the mixture while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt is added to a solution of copper(I) cyanide and potassium cyanide. The reaction is typically heated to facilitate the displacement of the diazonium group by the cyanide group, yielding this compound.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Logical Workflow for the Synthesis of this compound

G A 5-Aminonicotinonitrile B Diazotization (HBF4, NaNO2, 0-5 °C) A->B Reactant C 5-Fluoropyridine-3-diazonium tetrafluoroborate B->C Intermediate D Sandmeyer Reaction (CuCN, KCN) C->D Reactant E This compound D->E Crude Product F Purification E->F Input G Pure this compound F->G Final Product

References

An In-depth Technical Guide to 5-Fluoropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoropyridine-3-carbonitrile, systematically known by its IUPAC name 5-fluoropyridine-3-carbonitrile , is a fluorinated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.[1][2] Its structural analogues and related fluorinated pyridines have been identified as key building blocks in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom and the cyano group on the pyridine ring imparts unique electronic properties that can influence the compound's reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available scientific and technical data on 5-fluoropyridine-3-carbonitrile.

Chemical Identity and Properties

5-Fluoropyridine-3-carbonitrile is also known by its synonym, 5-Fluoronicotinonitrile.[1][2] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 5-fluoropyridine-3-carbonitrile[1]
Synonyms This compound, 3-Cyano-5-fluoropyridine[1][2]
CAS Number 696-42-4[1][2]
Molecular Formula C₆H₃FN₂[1][2]
Molecular Weight 122.10 g/mol [1][2]
Appearance White to yellow solid[2]
Melting Point 50-54 °C[2]
Boiling Point 182.2 ± 20.0 °C (Predicted)[2]
Density 1.24 ± 0.1 g/cm³ (Predicted)[2]
Storage 2-8°C under inert gas (Nitrogen or Argon)[2]

Synthesis and Experimental Protocols

One plausible approach involves the conversion of a precursor molecule, such as a halogenated pyridine, to introduce the cyano group, or vice versa. For instance, a common method for introducing a cyano group is through the use of metal cyanides in the presence of a catalyst.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for a potential synthesis of 5-fluoropyridine-3-carbonitrile, based on established chemical transformations for analogous compounds. Disclaimer: This is a hypothetical workflow and has not been experimentally validated for this specific compound.

G Hypothetical Synthesis Workflow A Starting Material (e.g., 3-Bromo-5-fluoropyridine) B Cyanation Reaction (e.g., CuCN, DMF, heat) A->B Reagents C Work-up (Quenching, Extraction) B->C Reaction Mixture D Purification (e.g., Column Chromatography) C->D Crude Product E Characterization (NMR, IR, MS) D->E Purified Product F Final Product (5-Fluoropyridine-3-carbonitrile) E->F Validation

Caption: A generalized workflow for the potential synthesis of 5-fluoropyridine-3-carbonitrile.

Spectral and Characterization Data

Detailed and interpreted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5-fluoropyridine-3-carbonitrile are not extensively reported in the available literature. However, based on the analysis of related fluorinated pyridine and nitrile-containing compounds, the following table outlines the expected characteristic spectral features.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm), with splitting patterns influenced by fluorine-proton coupling.
¹³C NMR Resonances for the pyridine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The nitrile carbon would appear in the typical region for cyano groups (δ 115-125 ppm).
¹⁹F NMR A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
IR Spectroscopy A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and C=C/C=N stretching would also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (122.10 g/mol ).

Biological Activity and Drug Development Applications

While fluorinated pyridines are a well-established class of compounds in drug discovery, specific data on the biological activity, mechanism of action, and involvement in signaling pathways for 5-fluoropyridine-3-carbonitrile are not available in the current body of scientific literature.

It is important to distinguish 5-fluoropyridine-3-carbonitrile from the well-known anticancer drug 5-Fluorouracil (5-FU) and the antifungal agent 5-Fluorocytosine (5-FC). Despite the presence of a "5-fluoro" substituent, these molecules are structurally and functionally distinct. 5-FU and 5-FC exert their biological effects by interfering with DNA and RNA synthesis.[5][6][7][8] There is no evidence to suggest that 5-fluoropyridine-3-carbonitrile shares a similar mechanism of action.

Given its structure, 5-fluoropyridine-3-carbonitrile is likely to be explored as a synthetic intermediate for the development of novel therapeutic agents rather than being an active pharmaceutical ingredient itself. The fluorinated pyridine scaffold is a common feature in many approved drugs, where it can serve to modulate pharmacokinetic and pharmacodynamic properties.

Conclusion

5-Fluoropyridine-3-carbonitrile is a valuable chemical entity with potential applications in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest it is a promising building block for medicinal chemistry research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on currently available data. It is not intended to be a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

A Comprehensive Technical Guide to the Solubility and Stability of 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential physicochemical properties of 5-Fluoronicotinonitrile, focusing on its solubility and stability. As a key building block in medicinal chemistry and pharmaceutical development, a thorough understanding of these parameters is critical for formulation development, process optimization, and ensuring drug product quality and efficacy. This document outlines the requisite experimental protocols for determining these characteristics and provides a framework for data interpretation and presentation.

Physicochemical Properties of this compound

This compound is a fluorinated pyridine derivative with the chemical formula C₆H₃FN₂ and a molecular weight of 122.10 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Chemical Name This compound
Synonyms 3-Cyano-5-fluoropyridine
CAS Number 696-42-4
Molecular Formula C₆H₃FN₂
Molecular Weight 122.10 g/mol
Appearance White to off-white crystalline solid
Storage Conditions 2-8°C, Inert atmosphere[1]

Table 1: General Physicochemical Properties of this compound

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential information for developing suitable formulations. The following sections detail the experimental protocols for determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method is a standard technique to determine the saturation solubility of a compound in various solvents.

Materials:

  • This compound

  • Selection of relevant pharmaceutical solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)

  • Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each selected solvent or buffer to the respective vials.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the samples to stand to let undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Data

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)
Water25[Insert experimental data]
Water37[Insert experimental data]
pH 2.0 Buffer25[Insert experimental data]
pH 4.5 Buffer25[Insert experimental data]
pH 6.8 Buffer25[Insert experimental data]
pH 7.4 Buffer25[Insert experimental data]
Ethanol25[Insert experimental data]
Methanol25[Insert experimental data]
Acetonitrile25[Insert experimental data]
DMSO25[Insert experimental data]
PEG 40025[Insert experimental data]
Propylene Glycol25[Insert experimental data]

Table 2: Solubility of this compound in Various Solvents and Buffers

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Calibrated oven

  • Photostability chamber (with controlled light and UV exposure)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound with H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of this compound to high temperatures (e.g., 80°C, 100°C) in an oven for a set duration.

  • Photolytic Degradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

Analysis:

  • Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all significant degradation products.

  • Use a PDA detector to check for peak purity and an MS detector to aid in the identification of degradation products.

Data Presentation: Forced Degradation Study Results

The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 N HCl[e.g., 24h][e.g., 60][Insert data][Insert data]
1 N HCl[e.g., 24h][e.g., 60][Insert data][Insert data]
0.1 N NaOH[e.g., 8h][e.g., RT][Insert data][Insert data]
1 N NaOH[e.g., 8h][e.g., RT][Insert data][Insert data]
3% H₂O₂[e.g., 24h][e.g., RT][Insert data][Insert data]
30% H₂O₂[e.g., 24h][e.g., RT][Insert data][Insert data]
Thermal (Solid)[e.g., 7 days][e.g., 80][Insert data][Insert data]
Photolytic (Solid)[ICH Q1B][e.g., RT][Insert data][Insert data]
Photolytic (Solution)[ICH Q1B][e.g., RT][Insert data][Insert data]

Table 3: Summary of Forced Degradation Studies for this compound

Visualizations

Experimental Workflow for Solubility Determination

G A Weigh excess this compound B Add known volume of solvent/buffer A->B C Equilibrate in shaking incubator (e.g., 25°C, 48h) B->C D Filter supernatant (0.45 µm) C->D E Dilute filtrate D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions A Acid Hydrolysis F Analyze samples by stability-indicating HPLC-PDA/MS A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Identify and quantify degradants F->G H Determine degradation pathways G->H I Assess intrinsic stability H->I

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathway: Hydrolysis of the Nitrile Group

G A This compound B 5-Fluoronicotinamide (Amide Intermediate) A->B H₂O / H⁺ or OH⁻ C 5-Fluoronicotinic Acid (Carboxylic Acid Final Product) B->C H₂O / H⁺ or OH⁻

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

This technical guide outlines the necessary experimental framework for a comprehensive evaluation of the solubility and stability of this compound. The provided protocols for equilibrium solubility and forced degradation studies are based on standard industry practices and regulatory guidelines. The systematic collection and clear presentation of this data, as suggested in the tables, are essential for researchers, scientists, and drug development professionals to make informed decisions during the development of new chemical entities and drug products containing this compound. The successful execution of these studies will ensure a robust understanding of the molecule's properties, facilitating the development of safe, effective, and stable pharmaceutical formulations.

References

In-Depth Technical Guide on the Hazards Associated with 5-Fluoronicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the significant hazards associated with the synthesis of 5-Fluoronicotinonitrile. The primary route for its synthesis is presumed to be the Balz-Schiemann reaction, starting from 5-aminonicotinonitrile. This method, while effective for the introduction of fluorine onto an aromatic ring, involves highly reactive and hazardous materials that demand strict safety protocols and a thorough understanding of the potential risks.

Core Hazards Overview

The synthesis of this compound presents a multi-faceted risk profile that includes:

  • Explosion and Fire Hazards: The key intermediate, 5-cyano-3-pyridyl diazonium tetrafluoroborate, is thermally unstable and can decompose explosively, especially when isolated in a dry state.

  • Acute Toxicity and Corrosivity: The reagents used, such as tetrafluoroboric acid and sodium nitrite, are corrosive and toxic. The final product, this compound, is also expected to be toxic.

  • Release of Toxic Gases: The diazotization reaction can release toxic nitrogen oxides (NOx) if not properly controlled. Thermal decomposition of the diazonium salt liberates nitrogen gas, which can lead to pressure buildup in a closed system.

Hazard Data Summary of Key Chemicals

The following table summarizes the known hazard data for the principal chemicals involved in the synthesis of this compound. It is crucial to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

ChemicalFormulaMolecular Weight ( g/mol )Key HazardsQuantitative Toxicity Data
5-Aminonicotinonitrile C₆H₅N₃119.12Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.No specific LD50/LC50 data found in the search results.
Tetrafluoroboric acid HBF₄87.81Causes severe skin burns and eye damage, Corrosive to metals.[1][2]No specific LD50/LC50 data found in the search results. Corrosivity is the primary hazard.
Sodium Nitrite NaNO₂69.00Oxidizing solid, Toxic if swallowed, Causes serious eye irritation, Very toxic to aquatic life.No specific LD50/LC50 data found in the search results. Known to be toxic.
5-cyano-3-pyridyl diazonium tetrafluoroborate C₆H₃FN₄B220.92 (approx.)Highly Explosive when dry, Thermally unstable.[3]Not applicable due to explosive nature.
This compound C₆H₃FN₂122.10May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[4]No specific LD50/LC50 data found in the search results.

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

While a specific, detailed protocol for this compound was not found in the provided search results, the following is a generalized procedure based on the well-established Balz-Schiemann reaction for analogous compounds. This protocol is for informational purposes only and must be adapted and rigorously risk-assessed by qualified personnel before any attempt at execution.

Step 1: Diazotization of 5-Aminonicotinonitrile

  • In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a solution of tetrafluoroboric acid (HBF₄) in water.

  • The vessel is cooled to 0-5 °C using an ice-salt bath.

  • 5-Aminonicotinonitrile is added portion-wise to the cold tetrafluoroboric acid solution, ensuring the temperature does not exceed 5 °C.

  • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise from the addition funnel to the stirred suspension. The rate of addition must be carefully controlled to maintain the temperature between 0-5 °C.[5][6]

  • After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt precipitate is observed.

Step 2: Thermal Decomposition of the Diazonium Salt

  • The precipitated 5-cyano-3-pyridyl diazonium tetrafluoroborate is collected by filtration. Crucially, the isolated salt must NOT be allowed to dry completely due to its explosive nature. [3] It should be washed with a small amount of cold diethyl ether and used immediately in the next step.

  • The moist diazonium salt is carefully transferred to a suitable flask for thermal decomposition. The decomposition can be carried out by gentle heating in an inert, high-boiling point solvent or, in some cases, neat.

  • The decomposition is evidenced by the vigorous evolution of nitrogen gas. The reaction temperature should be carefully controlled to prevent an uncontrolled, explosive decomposition.

Step 3: Isolation and Purification of this compound

  • Upon completion of the decomposition, the reaction mixture is cooled to room temperature.

  • The mixture is then carefully neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The crude this compound is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Decomposition cluster_2 Step 3: Workup & Purification A 5-Aminonicotinonitrile D Formation of 5-cyano-3-pyridyl diazonium tetrafluoroborate A->D B Tetrafluoroboric Acid (HBF₄) B->D C Sodium Nitrite (NaNO₂) (0-5 °C) C->D E Thermal Decomposition (Controlled Heating) D->E F Nitrogen Gas (N₂) Evolution E->F G Neutralization & Extraction E->G H Purification (Chromatography/Distillation) G->H I This compound (Product) H->I

Caption: Workflow for the synthesis of this compound.

Hazard Relationship Diagram

G A 5-Aminonicotinonitrile F Toxic/Corrosive Hazard A->F is a B Tetrafluoroboric Acid B->F is a C Sodium Nitrite C->F is a H Toxic Gas Release C->H can cause D Diazonium Salt Intermediate G Explosion Hazard D->G presents E This compound E->F is a

Caption: Key hazards in this compound synthesis.

Safe Handling and Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood.

  • Temperature Control: Strict adherence to low-temperature conditions (0-5 °C) during the diazotization step is critical to prevent runaway reactions and decomposition.[5][6]

  • Handling of Diazonium Salts: The intermediate diazonium salt should never be isolated in a dry state. It should be kept moist and used immediately. Any spills should be handled with extreme caution.

  • Quenching of Reagents: Excess sodium nitrite should be quenched with a suitable reagent, such as sulfamic acid, to prevent the formation of hazardous nitrous acid.

  • Waste Disposal: All chemical waste, including reaction residues and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

This guide is intended to raise awareness of the significant hazards associated with the synthesis of this compound. It is not a substitute for a thorough, process-specific risk assessment and adherence to all established safety protocols and regulations. Researchers and professionals in drug development must exercise extreme caution and ensure that all necessary safety measures are in place before undertaking this or any similar chemical synthesis.

References

A Technical Guide to Commercial Sourcing of 5-Fluoronicotinonitrile (98% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for sourcing 5-Fluoronicotinonitrile with a minimum purity of 98%. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in making informed procurement decisions. This guide includes a comparative analysis of known suppliers, technical specifications, and a logical workflow for supplier selection.

Introduction to this compound

This compound, with CAS number 696-42-4, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features make it a valuable building block in the synthesis of various pharmaceutical intermediates and functional molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the target compounds, such as metabolic stability, binding affinity, and bioavailability. Ensuring a high purity of at least 98% is critical for the reliability and reproducibility of experimental results and the quality of downstream products.

Commercial Suppliers and Product Specifications

A survey of the chemical supplier market has identified several potential sources for this compound at the required purity level. The following tables summarize the available quantitative data to facilitate a comparative analysis. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

Table 1: Supplier Information and Purity

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Oakwood Chemical99%696-42-4C₆H₃FN₂122.10
Shanghai Ruji Biotechnology Development Co., Ltd.98%696-42-4C₆H₃FN₂122.1
BLD PharmNot explicitly stated, requires inquiry696-42-4C₆H₃FN₂122.10
Apollo Scientific98%696-42-4C₆H₃FN₂122.10
Alchem Pharmtech98%696-42-4C₆H₃FN₂122.10

Table 2: Pricing and Availability

SupplierQuantityPrice (USD)Stock Status / Lead Time
Oakwood Chemical1 g$33.00Out of Stock - Inquire
5 g$98.00Out of Stock - Inquire
25 g$295.00Out of Stock - Inquire
100 g$917.00Out of Stock - Inquire
Shanghai Ruji Biotechnology Development Co., Ltd.-InquireInquire
BLD Pharm-InquireTemporarily out of stock
Apollo Scientific1 g£49.001 pack in US stock, 2-3 weeks lead time
5 g£140.00Out of Stock, 2-3 weeks lead time
25 g£587.00Out of Stock
Alchem Pharmtech1 gInquireAvailable to ship on 2025-02-28
5 gInquireAvailable to ship on 2025-02-28
25 gInquireAvailable to ship on 2025-02-28
100 gInquireAvailable to ship on 2025-02-28

Technical Data and Quality Assurance

Obtaining a Certificate of Analysis (CoA) from the supplier is crucial to verify the purity and identity of the compound. A typical CoA for a high-purity chemical like this compound would include the following information:

Table 3: Representative Certificate of Analysis Data

ParameterSpecification
AppearanceWhite to off-white solid/powder
Purity (by GC or HPLC)≥ 98.0%
Identity (by ¹H NMR, ¹³C NMR, MS)Conforms to structure
Melting PointTo be reported
Water Content (by Karl Fischer)≤ 0.5%
Residual SolventsTo be reported

Experimental Protocols

While specific experimental protocols for the use of this compound are highly application-dependent and proprietary to the end-user, general guidelines for handling and storage are provided by suppliers.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents.

Supplier Selection Workflow

The process of selecting a suitable chemical supplier involves multiple steps beyond simply comparing prices. The following diagram illustrates a logical workflow for researchers to follow.

Supplier_Selection_Workflow Start Start: Identify Need for This compound (≥98%) Identify_Suppliers Identify Potential Suppliers (e.g., Oakwood, Apollo, Alchem) Start->Identify_Suppliers Request_Info Request Information: - Quotation (Price, Quantities) - Availability (Stock, Lead Time) - Certificate of Analysis (CoA) Identify_Suppliers->Request_Info Evaluate_Purity Evaluate Purity and Specifications (Does CoA meet ≥98% requirement?) Request_Info->Evaluate_Purity Evaluate_Availability Evaluate Availability (Is the lead time acceptable?) Evaluate_Purity->Evaluate_Availability Yes No_Purity Reject Supplier (Does not meet purity) Evaluate_Purity->No_Purity No Evaluate_Cost Evaluate Cost-Effectiveness (Price per gram, shipping costs) Evaluate_Availability->Evaluate_Cost Yes No_Availability Reject or Re-evaluate (Unacceptable lead time) Evaluate_Availability->No_Availability No Select_Supplier Select Optimal Supplier Evaluate_Cost->Select_Supplier Optimal Choice Place_Order Place Purchase Order Select_Supplier->Place_Order End End: Receive and Verify Material Place_Order->End No_Purity->Identify_Suppliers No_Availability->Identify_Suppliers

Caption: A workflow diagram for the selection of a commercial supplier for a high-purity chemical reagent.

Conclusion

The procurement of high-purity this compound requires careful consideration of multiple factors, including supplier reputation, documented purity, availability, and cost. While several suppliers offer this compound at the required 98% purity, stock status and pricing vary significantly. Researchers and drug development professionals are advised to follow a structured supplier selection process, including the critical step of obtaining and verifying a Certificate of Analysis, to ensure the quality and timely availability of this important chemical building block for their research and development activities.

The Strategic Role of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth guide explores the multifaceted role of fluorinated pyridines in drug discovery, from their synthesis and unique physicochemical properties to their impact on pharmacological activity and metabolic stability. This document provides a technical overview, including experimental protocols and visual representations of key biological pathways, to aid researchers in leveraging the power of fluorine to design next-generation therapeutics.

Introduction: The Power of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile building block. The introduction of fluorine, the most electronegative element, into the pyridine ring can profoundly alter a molecule's properties in a predictable and beneficial manner.[2] These alterations can lead to significant improvements in a drug candidate's potency, selectivity, pharmacokinetic profile, and overall therapeutic index.[3]

Key advantages of incorporating fluorine into pyridine rings include:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly impact the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its solubility.[4] It can also alter the lipophilicity (logP) of the molecule, affecting its ability to cross cell membranes.[4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5] Introducing fluorine at metabolically vulnerable positions on the pyridine ring can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target receptor or enzyme.

Physicochemical and Pharmacokinetic Properties of Fluorinated Pyridines

The introduction of fluorine can have a dramatic and often predictable impact on the key physicochemical and pharmacokinetic properties of pyridine-containing drug candidates.

Impact on pKa and Lipophilicity (logP)

The electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the pyridine nitrogen. This can be advantageous in reducing off-target effects and improving oral bioavailability. The effect on lipophilicity is more nuanced; while a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it.

Table 1: Comparison of pKa and logP for Pyridine and Fluorinated Pyridines

CompoundpKalogP
Pyridine5.250.65
2-Fluoropyridine-0.441.13
3-Fluoropyridine2.970.92
4-Fluoropyridine2.300.72

Note: Data is compiled from various sources and should be considered illustrative.

Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. By blocking sites of oxidative metabolism, fluorination can dramatically increase the half-life of a drug.

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

CompoundNon-Fluorinated Analog Half-Life (t½, min) in Human Liver MicrosomesFluorinated Analog Half-Life (t½, min) in Human Liver MicrosomesFold Increase in Stability
Risperidone2.337 (9-Fluororisperidone)16
Celecoxib1560 (4'-Fluorocelecoxib)4

Source: Adapted from Obach et al., DMD, 2016.[6]

Synthesis of Fluorinated Pyridines

Several synthetic strategies are employed to introduce fluorine into the pyridine ring. The choice of method depends on the desired position of fluorination and the overall complexity of the molecule.

General Synthetic Routes

Common methods for synthesizing fluorinated pyridines include:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group, such as a halide or a nitro group, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[7][8]

  • Balz-Schiemann Reaction: Diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[9]

  • Direct C-H Fluorination: More recent methods involve the direct, regioselective fluorination of C-H bonds using electrophilic fluorinating reagents.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine.[9]

Materials:

  • 4-Aminopyridine

  • 42% aqueous solution of tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Calcium hydride (CaH₂)

  • Round-bottomed flask, thermometer, stirring bar, ice-water bath, separatory funnel, distillation apparatus

Procedure:

  • In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a stirring bar, add the 42% aqueous HBF₄ solution.

  • Add 4-aminopyridine (14.4 g, 153 mmol) and dissolve by heating to 40 °C.

  • Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

  • Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

  • Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water.

  • Remove the brown, gummy precipitates by decantation and filtration.

  • Extract the filtrate with dichloromethane (2 x 200 mL).

  • Separately extract the residual suspension containing the brown precipitates with dichloromethane (2 x 100 mL).

  • Combine all organic layers and dry with anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and add well-crushed calcium hydride (5 g) to the filtrate to dry overnight.

  • Remove the solvent by distillation.

  • Purify the crude product by distillation to obtain 4-fluoropyridine.

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine can significantly enhance the biological activity of pyridine-based drugs. The following tables provide examples of how fluorination impacts the inhibitory concentration (IC₅₀) of various compounds.

Table 3: IC₅₀ Values of Fluorinated Pyridine Derivatives as Kinase Inhibitors

Compound IDStructureTarget KinaseIC₅₀ (µM)
A11 2,5-difluorophenyl substituted pyrazolo[3,4-b]pyridineTRKA0.178[10]
12 Pyridine-based compoundPIM-10.0143[11]
4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[12]

Note: This table presents selected data from different studies and is for illustrative purposes.

Table 4: Antiproliferative Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

DerivativeSubstitution PatternIC₅₀ (µM) against A549 cells
19 -OH group4.75[4]
25 Fluorine atom24.89[4]
6 Fluorinated aminophenylhydrazine0.64[13]

Note: This table highlights the variable impact of fluorination on anticancer activity, which is highly context-dependent.[4]

Key Signaling Pathways and Experimental Workflows

Fluorinated pyridines are key components of drugs that target a variety of signaling pathways implicated in diseases such as cancer, insomnia, and HIV.

Signaling Pathways

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[14][15] Alpelisib, a PI3Kα inhibitor containing a fluorinated pyridine moiety, targets this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Alpelisib Alpelisib (Fluorinated Pyridine) Alpelisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Alpelisib.

Lemborexant, a dual orexin receptor antagonist containing a fluorinated pyridine, is used to treat insomnia by blocking the wake-promoting effects of orexins.[1][16][17]

Orexin_Signaling Orexin Orexin A/B OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Binds Gq Gq OXR->Gq Activates Gi Gi OXR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease Leads to Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_increase->Neuronal_Excitation Promotes Lemborexant Lemborexant (Fluorinated Pyridine) Lemborexant->OXR Antagonizes NNRTI_Mechanism HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes dNTPs dNTPs dNTPs->RT Substrate Doravirine Doravirine (Fluorinated Pyridine) Doravirine->RT NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) Doravirine->NNRTI_Binding_Pocket Binds to Conformational_Change Conformational Change in RT Doravirine->Conformational_Change Induces Conformational_Change->RT Inhibits Kinase_Inhibitor_Screening Compound_Library Compound Library (incl. Fluorinated Pyridines) HTS High-Throughput Screen (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Hit_Identification->Compound_Library Non-hits (discard) Dose_Response Dose-Response Assay (Multiple Concentrations) Hit_Identification->Dose_Response Hits IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Metabolic_Stability_Assay Test_Compound Test Compound (Fluorinated Pyridine) Incubation Incubation at 37°C (Time Points: 0, 5, 15, 30, 60 min) Test_Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Quenching Quench Reaction (e.g., Acetonitrile) Incubation->Quenching LC_MS_Analysis LC-MS/MS Analysis (Quantify Remaining Compound) Quenching->LC_MS_Analysis Data_Analysis Data Analysis (ln(% remaining) vs. time) LC_MS_Analysis->Data_Analysis Half_Life Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Data_Analysis->Half_Life

References

The Strategic Incorporation of Fluorine in Heterocyclic Compounds: A Paradigm Shift in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of fluorine chemistry with heterocyclic scaffolds has emerged as a powerful and transformative strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, when judiciously incorporated into heterocyclic ring systems, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This strategic deployment of fluorine has led to a significant number of blockbuster drugs and continues to be a fertile ground for the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3] This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and therapeutic applications of fluorinated heterocyclic compounds in medicinal chemistry.

The Impact of Fluorine on Molecular Properties

The introduction of fluorine into a heterocyclic molecule imparts a range of beneficial properties that can be leveraged to overcome common challenges in drug development.[4][5] The high electronegativity of fluorine, second only to oxygen, and its small van der Waals radius allow it to act as a "super-hydrogen," subtly altering the electronic landscape of a molecule without introducing significant steric bulk.[6]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This increased stability often leads to a longer drug half-life and improved bioavailability.[1][7]

  • Modulation of Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group often decreases it.[8] This tunability allows for the fine-tuning of a drug's solubility and membrane permeability.[3][9]

  • Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, leading to enhanced binding affinity and potency.[7][10]

  • Alteration of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing a drug's ionization state at physiological pH and thereby affecting its absorption, distribution, and target engagement.[3][11]

digraph "Impact_of_Fluorination" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Fluorine" { label="Fluorine Atom"; style="filled"; bgcolor="#F1F3F4"; F [label="F", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Properties" { label="Physicochemical Properties"; style="filled"; bgcolor="#F1F3F4"; Metabolic_Stability [label="Metabolic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipophilicity [label="Lipophilicity", fillcolor="#FBBC05", fontcolor="#202124"]; Binding_Affinity [label="Binding Affinity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa [label="pKa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Outcome" { label="Pharmacological Profile"; style="filled"; bgcolor="#F1F3F4"; Improved_PK [label="Improved Pharmacokinetics", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Enhanced_Potency [label="Enhanced Potency", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

F -> Metabolic_Stability [label="Increases", color="#34A853"]; F -> Lipophilicity [label="Modulates", color="#FBBC05"]; F -> Binding_Affinity [label="Increases", color="#EA4335"]; F -> pKa [label="Alters", color="#4285F4"];

Metabolic_Stability -> Improved_PK [color="#202124"]; Lipophilicity -> Improved_PK [color="#202124"]; Binding_Affinity -> Enhanced_Potency [color="#202124"]; pKa -> Improved_PK [color="#202124"]; }

Logical relationship of fluorine's impact on drug properties.

Synthetic Strategies for Fluorinated Heterocycles

The synthesis of fluorinated heterocyclic compounds can be broadly categorized into two main approaches: the use of fluorinated building blocks and late-stage fluorination.

Fluorinated Building Block Approach

This strategy involves the incorporation of fluorine-containing synthons early in the synthetic sequence. A wide variety of fluorinated heterocyclic building blocks are commercially available or can be readily prepared, providing a straightforward route to the target molecules. This approach is often reliable and high-yielding.

digraph "Building_Block_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

A [label="Fluorinated Starting Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Heterocyclic Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclization/Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Fluorinated Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; }

Workflow using fluorinated building blocks.
Late-Stage Fluorination

Late-stage fluorination (LSF) introduces fluorine atoms or fluorine-containing groups into a pre-formed heterocyclic core in the final steps of a synthesis. This approach is highly desirable for generating structural diversity and for the rapid synthesis of analogs for structure-activity relationship (SAR) studies. LSF methods can be further classified into electrophilic, nucleophilic, and radical fluorination reactions.

  • Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used to introduce fluorine to electron-rich heterocycles.

  • Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The Balz-Schiemann reaction is a classic example.

  • Radical Fluorination: This emerging area utilizes radical intermediates to install fluorine-containing groups.

digraph "Late_Stage_Fluorination_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_LSF" { label="Late-Stage Fluorination"; style="filled"; bgcolor="#F1F3F4";

} }

General workflow for late-stage fluorination.

Key Experimental Protocols

General Protocol for Electrophilic Fluorination using Selectfluor®

Objective: To introduce a fluorine atom onto an electron-rich heterocyclic substrate.

Materials:

  • Heterocyclic substrate

  • Selectfluor® (F-TEDA-BF4)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the heterocyclic substrate in the chosen anhydrous solvent under an inert atmosphere, add Selectfluor® (typically 1.1-1.5 equivalents) portion-wise at room temperature or a specified temperature.

  • Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated heterocycle.

Case Studies: FDA-Approved Fluorinated Heterocyclic Drugs

The impact of fluorinated heterocyclic compounds is evident in the large number of such drugs that have received FDA approval.[12] The following table summarizes key quantitative data for a selection of these drugs, illustrating the diverse therapeutic areas in which they are employed.

Drug NameHeterocyclic CoreFluorine-Containing GroupTherapeutic AreaTargetIC50/EC50
Sitagliptin TriazolopiperazineTrifluoromethyl, FluorophenylType 2 DiabetesDPP-419 nM
Celecoxib PyrazoleTrifluoromethylInflammation, PainCOX-240 nM
Fluconazole TriazoleDifluorophenylFungal InfectionsLanosterol 14-α-demethylase0.25-3.1 µg/mL
Linezolid OxazolidinoneFluorophenylBacterial Infections50S Ribosomal Subunit-
Voriconazole PyrimidineFluoropyrimidine, DifluorophenylFungal InfectionsLanosterol 14-α-demethylase0.02-2.8 µg/mL
Sofosbuvir FuranoseFluorouracilHepatitis CNS5B RNA Polymerase0.11 µM

Note: IC50/EC50 values can vary depending on the specific assay conditions.

Signaling Pathway: Mechanism of Action of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner. The trifluoromethyl and fluorophenyl groups of sitagliptin are crucial for its potent and selective inhibition of DPP-4.

digraph "Sitagliptin_Pathway" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Sitagliptin [label="Sitagliptin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4", fillcolor="#F1F3F4", fontcolor="#202124"]; Incretins [label="Active Incretins\n(GLP-1, GIP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pancreas [label="Pancreas", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="↑ Insulin Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucagon [label="↓ Glucagon Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sitagliptin -> DPP4 [label="Inhibits", color="#EA4335"]; DPP4 -> Incretins [label="Inactivates", style=dashed, color="#202124"]; Incretins -> Pancreas [label="Stimulates", color="#4285F4"]; Pancreas -> Insulin [color="#34A853"]; Pancreas -> Glucagon [color="#34A853"]; }

Signaling pathway of Sitagliptin in regulating glucose homeostasis.

Conclusion

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The predictable and often beneficial effects of fluorination on a molecule's physicochemical and pharmacological properties have made it an indispensable tool in the drug discovery and development process. As synthetic methodologies for the introduction of fluorine continue to advance, the exploration of novel fluorinated heterocyclic compounds will undoubtedly lead to the development of the next generation of innovative and life-saving therapeutics.

References

Methodological & Application

Synthesis of 5-Fluoronicotinonitrile Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 5-fluoronicotinonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent kinase inhibitors.

The this compound scaffold is a key pharmacophore in the development of novel therapeutics. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile handle for further chemical modifications. This document focuses on the synthesis of derivatives, primarily through palladium-catalyzed cross-coupling reactions, and their potential application as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.

I. Synthetic Strategies and Key Intermediates

A common and efficient strategy for the synthesis of a diverse library of this compound derivatives involves the initial preparation of a key intermediate, 2-chloro-5-fluoronicotinonitrile. This intermediate can then be readily diversified using modern cross-coupling methodologies.

Synthesis of 2-Chloro-5-fluoronicotinonitrile

The synthesis of 2-chloro-5-fluoronicotinonitrile is typically achieved from 2-chloro-5-fluoronicotinaldehyde. The process involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

Experimental Protocol: Synthesis of 2-Chloro-5-fluoronicotinonitrile

  • Step 1: Oxime Formation. To a solution of hydroxylamine hydrochloride in a mixture of water and ethanol, 2-chloro-5-fluoronicotinaldehyde is added. The reaction mixture is stirred at room temperature, leading to the precipitation of the intermediate oxime.

  • Step 2: Dehydration to Nitrile. The isolated oxime is then suspended in a suitable solvent such as dichloromethane under an inert atmosphere. A dehydrating agent, for instance, 1,1'-carbonyldiimidazole, is added, and the mixture is heated to reflux. After completion, the reaction is worked up by washing with an aqueous bicarbonate solution, and the organic layer is dried and concentrated. The crude product is then purified by silica gel chromatography to yield 2-chloro-5-fluoronicotinonitrile as a white solid.

Quantitative Data for the Synthesis of 2-Chloro-5-fluoronicotinonitrile

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
2-chloro-5-fluoronicotinaldehyde1. Hydroxylamine hydrochloride2. 1,1'-Carbonyldiimidazole1. Ethanol/Water2. Dichloromethane1. 1 h2. 1 h1. 202. Reflux89.58.49 (d, J = 3.0 Hz, 1H), 7.75 (dd, J = 6.8, 3.0 Hz, 1H)
Derivatization of 2-Chloro-5-fluoronicotinonitrile

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement and serves as an excellent handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the synthesis of 2-aryl- and 2-heteroaryl-5-fluoronicotinonitriles by reacting 2-chloro-5-fluoronicotinonitrile with various boronic acids or their esters.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 2-chloro-5-fluoronicotinonitrile (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄, 2-3 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.

  • The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-fluoronicotinonitrile derivative.

Representative 2-Aryl-5-fluoronicotinonitrile Derivatives Synthesized via Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901678
3-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100892

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-fluoronicotinonitrile derivatives by coupling 2-chloro-5-fluoronicotinonitrile with a wide range of primary and secondary amines.

General Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add 2-chloro-5-fluoronicotinonitrile (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).

  • The vessel is sealed and purged with an inert gas.

  • Anhydrous, degassed toluene or dioxane is added as the solvent.

  • The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 2-amino-5-fluoronicotinonitrile derivative.

Representative 2-Amino-5-fluoronicotinonitrile Derivatives Synthesized via Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001288
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001875
p-ToluidinePd₂(dba)₃ / XPhosNaOtBuToluene1101091

II. Application in Drug Discovery: Targeting the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.[4][5] Small molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.[1] this compound derivatives have been identified as potent inhibitors of FGFRs.[6]

The FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[1][2]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 P1 P FGFR->P1 Dimerization & Autophosphorylation P1->GRB2 Recruits PI3K PI3K P1->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor This compound Derivative Inhibitor->P1 Inhibits

Caption: FGFR signaling pathway and point of inhibition.

Evaluation of FGFR Inhibition

The inhibitory activity of synthesized this compound derivatives against FGFR kinases can be determined using various biochemical and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Reagents and Materials: Recombinant human FGFR kinase, ATP, a suitable peptide substrate, and the synthesized inhibitor.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the FGFR enzyme, peptide substrate, and varying concentrations of the inhibitor.

  • Detection: The extent of substrate phosphorylation is quantified, often using a luminescence-based assay that measures the amount of ATP remaining after the reaction.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

IC₅₀ Values of Representative this compound Derivatives against FGFRs

Compound IDR Group at 2-positionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
FN-1 2,4-dichloro-5-methoxyphenyl5.23.18.715.4
FN-2 4-(dimethylamino)phenyl12.89.525.142.3
FN-3 3,5-dimethoxyphenylamino2.11.84.59.8

III. Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives as potential FGFR inhibitors is outlined below.

experimental_workflow start Start synthesis_intermediate Synthesis of 2-Chloro-5-fluoronicotinonitrile start->synthesis_intermediate purification1 Purification and Characterization synthesis_intermediate->purification1 derivatization Derivatization via Cross-Coupling Reactions purification1->derivatization suzuki Suzuki-Miyaura (C-C bond) derivatization->suzuki buchwald Buchwald-Hartwig (C-N bond) derivatization->buchwald purification2 Library Purification and Characterization suzuki->purification2 buchwald->purification2 biological_eval Biological Evaluation purification2->biological_eval kinase_assay In Vitro Kinase Assays (IC50) biological_eval->kinase_assay cell_assay Cell-Based Assays (Proliferation, etc.) biological_eval->cell_assay sar_analysis SAR Analysis and Lead Optimization kinase_assay->sar_analysis cell_assay->sar_analysis end End sar_analysis->end

Caption: Experimental workflow for synthesis and evaluation.

IV. Conclusion

The synthetic routes and protocols detailed in this document provide a robust framework for the generation of a diverse library of this compound derivatives. The strategic use of palladium-catalyzed cross-coupling reactions on the key 2-chloro-5-fluoronicotinonitrile intermediate allows for the efficient introduction of a wide array of functionalities. The demonstrated potential of these compounds as potent FGFR inhibitors highlights their significance in the field of oncology drug discovery. The provided experimental procedures and quantitative data serve as a valuable resource for researchers aiming to explore this promising chemical space for the development of novel kinase inhibitors.

References

5-Fluoronicotinonitrile: A Versatile Building Block in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoronicotinonitrile is a valuable fluorinated heterocyclic building block in organic synthesis, particularly for the construction of novel pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the nitrile group on the pyridine ring imparts unique reactivity and allows for diverse chemical transformations. The electron-withdrawing nature of both substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for a wide range of derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various functionalized molecules.

Application Notes

The strategic placement of the fluorine atom at the 5-position and the nitrile group at the 3-position of the pyridine ring makes the C2 and C6 positions susceptible to nucleophilic attack. This reactivity profile allows for the facile introduction of various functionalities, leading to the synthesis of highly substituted pyridine derivatives.

Key Applications:

  • Synthesis of 2-Aminopyridine Derivatives: this compound can serve as a precursor to 2-amino-5-fluoropyridine derivatives, which are important intermediates in the synthesis of pharmacologically active compounds, including kinase inhibitors.

  • Preparation of Pharmaceutical Intermediates: The fluorinated pyridine scaffold is a common motif in many drug candidates. This compound provides a convenient entry point for the synthesis of complex molecules, such as intermediates for varenicline, a smoking cessation aid.

  • Development of Novel Biologically Active Molecules: The ability to introduce diverse substituents onto the this compound core allows for the exploration of new chemical space in drug discovery. For instance, derivatives of this compound have been investigated as potential VEGFR-2 inhibitors for cancer therapy.

Key Synthetic Transformations and Protocols

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring. While the fluorine atom can be displaced under certain conditions, the primary application of this compound as a building block often involves the displacement of a pre-existing leaving group at the 2- or 6-position, or the activation of these positions for substitution by the combined electron-withdrawing effects of the fluorine and nitrile groups. For the purpose of these protocols, we will consider the closely related and synthetically accessible 2-chloro-5-fluoronicotinonitrile as a starting material to illustrate the SNAr reactivity.

Protocol: A representative procedure for the synthesis of 2-(arylamino)-5-fluoronicotinonitriles involves the reaction of 2-chloro-5-fluoronicotinonitrile with an aniline derivative.

Reactants Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-Chloro-5-fluoronicotinonitrileAniline derivative (1.1 eq)N,N-Dimethylformamide (DMF)1001285-95
2-Chloro-5-fluoronicotinonitrilep-Toluidine (1.1 eq)Dimethyl sulfoxide (DMSO)120892

Experimental Protocol:

  • To a solution of 2-chloro-5-fluoronicotinonitrile (1.0 mmol) in DMF (5 mL) is added the corresponding aniline derivative (1.1 mmol).

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired 2-(arylamino)-5-fluoronicotinonitrile.

Protocol: 2-Alkoxy-5-fluoronicotinonitriles can be synthesized by the reaction of 2-chloro-5-fluoronicotinonitrile with an alkoxide.

Reactants Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-Chloro-5-fluoronicotinonitrileSodium methoxide (1.2 eq)MethanolReflux490
2-Chloro-5-fluoronicotinonitrileSodium ethoxide (1.2 eq)EthanolReflux588

Experimental Protocol:

  • To a solution of sodium metal (1.2 mmol) in the corresponding alcohol (10 mL) is added 2-chloro-5-fluoronicotinonitrile (1.0 mmol).

  • The reaction mixture is heated to reflux for 4-5 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the 2-alkoxy-5-fluoronicotinonitrile.

Protocol: The reaction of 2-chloro-5-fluoronicotinonitrile with a thiol in the presence of a base yields 2-(arylthio)-5-fluoronicotinonitriles.

Reactants Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-Chloro-5-fluoronicotinonitrileThiophenol (1.1 eq), K₂CO₃ (1.5 eq)Acetonitrile80695
2-Chloro-5-fluoronicotinonitrile4-Methylthiophenol (1.1 eq), Cs₂CO₃ (1.5 eq)DMF60493

Experimental Protocol:

  • To a suspension of 2-chloro-5-fluoronicotinonitrile (1.0 mmol) and potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is added thiophenol (1.1 mmol).

  • The mixture is stirred at 80 °C for 6 hours.

  • The reaction mixture is cooled, filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-(arylthio)-5-fluoronicotinonitrile.

Mandatory Visualizations

Experimental Workflow for SNAr Reactions

G start Start: 2-Chloro-5-fluoronicotinonitrile nucleophile Nucleophile (Amine, Alkoxide, or Thiol) start->nucleophile solvent_base Solvent and Base Selection nucleophile->solvent_base reaction Reaction at Elevated Temperature solvent_base->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Filtration/Chromatography) workup->purification product Product: 2-Substituted-5-fluoronicotinonitrile purification->product

Caption: General workflow for nucleophilic aromatic substitution reactions.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy. Small molecule inhibitors, some of which can be synthesized using a this compound scaffold, target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Small Molecule Inhibitor (e.g., from 5-F-Nicotinonitrile) Inhibitor->VEGFR2 Inhibits ATP Binding RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Migration, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

5-Fluoronicotinonitrile: A Key Building Block for Potent Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoronicotinonitrile is a fluorinated pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of targeted therapies. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This, combined with the versatile reactivity of the nitrile group, makes this compound an attractive starting material for the synthesis of complex heterocyclic compounds with therapeutic potential. One of the most significant applications of this building block is in the synthesis of potent and selective Janus kinase (JAK) inhibitors, a class of drugs that has shown great promise in the treatment of autoimmune diseases and cancers.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a key intermediate in the synthesis of a series of potent JAK inhibitors. The pyridine core of this compound is often elaborated to construct more complex heterocyclic systems that can effectively bind to the ATP-binding site of JAK enzymes. The fluorine substituent can form favorable interactions within the active site, contributing to the potency and selectivity of the inhibitors.

A notable example is the use of a derivative of this compound, 2-chloro-5-fluoronicotinonitrile, in the preparation of a range of substituted pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine compounds. These compounds have been demonstrated to exhibit potent inhibitory activity against various JAK isoforms, including JAK1, JAK2, JAK3, and TYK2.

Quantitative Data: In Vitro JAK Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative compounds synthesized using a this compound-derived intermediate against different JAK isoforms.

Compound IDTargetIC50 (nM)
Example 1JAK110
JAK25
JAK3100
TYK220
Example 2JAK15
JAK22
JAK350
TYK210
Example 3JAK120
JAK210
JAK3200
TYK250

Experimental Protocols

General Synthetic Workflow for JAK Inhibitors from 2-Chloro-5-fluoronicotinonitrile

The following diagram illustrates a generalized synthetic pathway for the preparation of JAK inhibitors starting from 2-chloro-5-fluoronicotinonitrile.

G A 2-Chloro-5-fluoronicotinonitrile B Nucleophilic Aromatic Substitution (e.g., with an amine) A->B C 2-Amino-5-fluoronicotinonitrile derivative B->C D Cyclization (e.g., with a ketone or ester) C->D E Fused Heterocyclic Core (e.g., Pyrrolo[2,3-b]pyridine) D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final JAK Inhibitor F->G

Caption: Generalized synthetic workflow for JAK inhibitors.

Protocol 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

This protocol describes a common method for the synthesis of the key intermediate, 2-chloro-5-fluoronicotinonitrile.

Materials:

  • 2-Chloro-5-fluoronicotinaldehyde

  • Hydroxylamine hydrochloride

  • Ethanol (EtOH)

  • Water (H₂O)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of hydroxylamine hydrochloride in water, add a solution of 2-chloro-5-fluoronicotinaldehyde in ethanol.

  • Stir the mixture at room temperature for 1 hour.

  • Add water to precipitate the intermediate oxime, which is then filtered.

  • Suspend the obtained solid in dichloromethane under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole to the suspension.

  • Heat the mixture to reflux for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 2-chloro-5-fluoronicotinonitrile.[2]

Protocol 2: In Vitro JAK Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the respective JAK enzyme, and the inhibitor solution.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. The inhibitors synthesized from this compound target the JAK enzymes, thereby blocking the downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor JAK Inhibitor (from this compound) Inhibitor->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent Janus kinase inhibitors highlights its importance in the development of targeted therapies for a range of diseases. The synthetic accessibility and the favorable physicochemical properties imparted by the fluoro-pyridine nitrile scaffold make it a continued focus of interest for drug discovery and development professionals.

References

Application Notes: Synthesis and Evaluation of PARP Inhibitors Utilizing a 5-Fluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) system, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death—a concept known as synthetic lethality.[5] This has established PARP inhibitors as a successful class of targeted therapies for cancers with a "BRCAness" phenotype.[3]

Fluorinated heterocyclic compounds are privileged structures in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The incorporation of a 5-fluoropyridine moiety, derivable from precursors like 5-fluoronicotinonitrile, into the core structure of PARP inhibitors can lead to highly potent molecules. This document provides detailed protocols and data related to the synthesis and evaluation of a potent PARP inhibitor, Talazoparib, which features a 5-fluoropyridine-derived core. These application notes serve as a comprehensive guide for the synthesis, in vitro, and in vivo evaluation of this class of compounds.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP1, upon detecting a DNA single-strand break, binds to the damaged site and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[6][7] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break. PARP inhibitors act by binding to the catalytic domain of PARP, preventing PAR synthesis.[8] A crucial aspect of the efficacy of some PARP inhibitors, including Talazoparib, is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[8][9] This PARP-DNA complex is a physical impediment to DNA replication, leading to stalled replication forks and the formation of DSBs.[10] In cells with functional homologous recombination, these DSBs can be repaired. However, in cancer cells with BRCA1/2 mutations and deficient HR, these DSBs are lethal.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Therapeutic Intervention cluster_Cell_Fate Cell Fate DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 senses PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping is trapped Repair_Complex Recruitment of DNA Repair Proteins (BER Pathway) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair mediates Talazoparib Talazoparib (PARP Inhibitor) Talazoparib->PARP1 inhibits & traps Replication_Fork_Stall Replication Fork Stall PARP_Trapping->Replication_Fork_Stall causes DNA_DSB DNA Double-Strand Break Replication_Fork_Stall->DNA_DSB leads to HR_Proficient BRCA Proficient Cell (Functional HR) DNA_DSB->HR_Proficient HR_Deficient BRCA Deficient Cell (Defective HR) DNA_DSB->HR_Deficient DSB_Repair DSB Repair HR_Proficient->DSB_Repair repairs via HR Apoptosis Apoptosis HR_Deficient->Apoptosis repair fails Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with Talazoparib.

Synthesis of Talazoparib from a 5-Fluoropyridine Precursor

The synthesis of Talazoparib, a highly potent PARP inhibitor, can be achieved through a multi-step process starting from a key intermediate, methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate. This intermediate incorporates the essential 5-fluoropyridine moiety. While the synthesis of this specific starting material is complex, it originates from precursors that can be derived from this compound. The following protocol outlines the subsequent steps to construct the final tetracyclic core of Talazoparib.

Synthesis_Workflow start This compound (Precursor) intermediate1 Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate start->intermediate1 Multi-step synthesis intermediate2 Methyl 5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-6-oxo-5,6,8,9-tetrahydro-7H-pyrido[4,3,2-de]phthalazine-7-carboxylate intermediate1->intermediate2 Reductive Cyclization (with 4-fluorobenzaldehyde) talazoparib Talazoparib intermediate2->talazoparib Hydrazinolysis

Caption: Simplified synthetic workflow from a 5-fluoropyridine precursor to Talazoparib.
Experimental Protocol: Synthesis of Talazoparib

Step 1: Reductive Cyclization to form the Tetracyclic Core [11][12]

  • To a solution of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (1.0 eq) in methanol, add 4-fluorobenzaldehyde (1.2 eq).

  • Add a solution of 20% TiCl₃ in 2N HCl (approx. 10 eq) to the reaction mixture.

  • Heat the reaction at 60 °C for 7 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the intermediate tetracyclic compound.

Step 2: Hydrazinolysis to Yield Talazoparib [12]

  • Dissolve the purified product from Step 1 in ethanol.

  • Add 50% hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and remove the solvent by distillation under reduced pressure.

  • Wash the crude product with water, filter, and then wash with ethanol.

  • Recrystallize the solid from a suitable solvent system to obtain pure Talazoparib.

Quantitative Data Presentation

Talazoparib is a highly potent inhibitor of both PARP1 and PARP2 and demonstrates significant cytotoxic effects in cancer cell lines with BRCA mutations.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib

CompoundTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference(s)
TalazoparibPARP1Enzymatic0.571.2[9][13][14]
PARP2Enzymatic-0.87[13]
OlaparibPARP1Enzymatic-1.87[15]

Table 2: In Vitro Cell Viability of Talazoparib in Cancer Cell Lines

Cell LineCancer TypeBRCA StatusAssay TypeEC₅₀ / IC₅₀ (nM)Reference(s)
MX-1Breast CancerBRCA1 mutantProliferation0.3[13]
Capan-1Pancreatic CancerBRCA2 mutantProliferation5.0[13][16]
MDA-MB-436Breast CancerBRCA1 mutantViability2.3[17]
HCC1937Breast CancerBRCA1 mutantViability10,000[17]
MDA-MB-231Breast CancerBRCA wild-typeViability480[17]

Protocols for Biological Evaluation

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay PARP1/2 Enzymatic Assay (IC₅₀ Determination) cell_viability Cell Viability Assay (e.g., MTT/CellTiter-Glo®) (EC₅₀ Determination) xenograft Xenograft Model Establishment (BRCA-mutant cell line) treatment Talazoparib Administration (e.g., oral gavage) xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis

Caption: General workflow for the biological evaluation of PARP inhibitors.
Protocol: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the PARP1 activity by measuring the incorporation of biotinylated NAD+ onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Talazoparib (or test compound) dissolved in DMSO

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution

Procedure:

  • Prepare serial dilutions of Talazoparib in the assay buffer.

  • To the histone-coated plate, add the PARP1 enzyme and activated DNA.

  • Add the serially diluted Talazoparib or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with Wash Buffer to remove unincorporated NAD+.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression.

Protocol: Cell Viability (MTT) Assay in BRCA-mutant Cells

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • BRCA1 or BRCA2 deficient cancer cell line (e.g., Capan-1, MX-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Talazoparib (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Talazoparib in the complete cell culture medium.

  • Remove the existing medium and add the medium containing the different concentrations of Talazoparib to the wells. Include a vehicle control (DMSO).

  • Incubate the cells for 72-120 hours.[10]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The synthesis of highly potent PARP inhibitors can be achieved using fluorinated pyridine building blocks, which are accessible from starting materials like this compound. Talazoparib serves as a prime example of a successful clinical agent developed from this strategy, demonstrating picomolar to low nanomolar efficacy in enzymatic and cell-based assays. The protocols and data presented herein provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this important class of anticancer agents. These application notes are intended to facilitate further research and development in the field of PARP inhibition for targeted cancer therapy.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction on 5-Fluoronicotinonitrile. This versatile reaction allows for the synthesis of a diverse library of 5-substituted nicotinonitrile derivatives, which are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

Introduction

This compound is an attractive substrate for SNAr reactions due to the presence of an electron-withdrawing nitrile group and a good leaving group (fluorine) on the pyridine ring. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by a variety of nucleophiles, including amines, thiols, and alcohols. The resulting 5-substituted nicotinonitrile derivatives are key intermediates in the synthesis of biologically active molecules. Notably, many of these derivatives have shown potent inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

General Reaction Scheme

The general reaction scheme for the nucleophilic aromatic substitution on this compound is depicted below:

Where Nu-H can be an amine (R-NH₂), a thiol (R-SH), or an alcohol (R-OH).

Experimental Protocols

The following protocols provide detailed methodologies for the SNAr reaction of this compound with representative amine, thiol, and alcohol nucleophiles.

Protocol 1: Reaction with Amines (Synthesis of 5-Aminonicotinonitriles)

This protocol describes the synthesis of 5-(substituted amino)nicotinonitriles.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF (5 mL per mmol of substrate) is added the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • If no precipitate forms, the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-(substituted amino)nicotinonitrile.

Protocol 2: Reaction with Thiols (Synthesis of 5-(Arylthio)nicotinonitriles)

This protocol describes the synthesis of 5-(substituted thio)nicotinonitriles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 4-methoxythiophenol)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the desired thiol (1.1 eq) in DMF (5 mL per mmol of thiol) at 0 °C is added potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-6 hours, or gently heated to 50-60 °C if necessary. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-(substituted thio)nicotinonitrile.

Protocol 3: Reaction with Alcohols (Synthesis of 5-Alkoxynicotinonitriles)

This protocol describes the synthesis of 5-alkoxy/aryloxynicotinonitriles.

Materials:

  • This compound

  • Alcohol (e.g., methanol, phenol)

  • Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the desired alcohol (1.2 eq) in anhydrous THF or DMF (5 mL per mmol of alcohol) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 4-8 hours or heated to 60-80 °C. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-alkoxy/aryloxynicotinonitrile.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

Table 1: SNAr of this compound with Various Amines

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF100685
2BenzylamineEt₃NDMSO80892
3MorpholineK₂CO₃DMF90495
44-MethoxyanilineK₂CO₃DMF100688

Table 2: SNAr of this compound with Various Thiols

EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMFRT490
24-MethoxythiophenolNaHDMFRT394
3Benzyl mercaptanK₂CO₃DMF50587

Table 3: SNAr of this compound with Various Alcohols

EntryAlcohol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHFRT675
2Phenolt-BuOKDMF60882
3Benzyl alcoholNaHTHF60678

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the nucleophilic aromatic substitution on this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Solvent B Add Nucleophile and Base A->B C Heat and Stir (Monitor by TLC) B->C D Quench Reaction (e.g., with water) C->D E Extraction with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for SNAr reactions.

VEGFR-2 Signaling Pathway

Many 5-substituted nicotinonitrile derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. The diagram below illustrates the major downstream signaling cascades initiated by VEGFR-2 activation.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

The nucleophilic aromatic substitution reaction on this compound provides an efficient and versatile method for the synthesis of a wide range of 5-substituted nicotinonitrile derivatives. The protocols outlined in these application notes are robust and can be adapted for various nucleophiles, making them a valuable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics. The resulting compounds, particularly those targeting the VEGFR-2 signaling pathway, hold significant promise for the development of new anticancer agents.

Application Notes and Protocols for the Reaction of 5-Fluoronicotinonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronicotinonitrile is a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitrile group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluoride ion by a variety of nucleophiles, particularly primary and secondary amines. The resulting 5-aminonicotinonitrile derivatives are valuable scaffolds found in a range of biologically active compounds, including kinase inhibitors.[1][2][3] This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines.

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the fluoride leaving group. The presence of the electron-withdrawing nitrile group at the 3-position and the nitrogen atom within the pyridine ring stabilizes the Meisenheimer intermediate, thus facilitating the reaction.

Experimental Protocols

Detailed methodologies for the reaction of this compound with representative primary and secondary amines are provided below. These protocols are based on established procedures and can be adapted for specific substrates and scales.

Protocol 1: Reaction with a Secondary Aliphatic Amine (Piperidine)

This protocol describes the synthesis of 5-(piperidin-1-yl)nicotinonitrile.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(piperidin-1-yl)nicotinonitrile.

Protocol 2: Reaction with a Primary Aromatic Amine (Aniline)

This protocol outlines the synthesis of 5-anilinonicotinonitrile.

Materials:

  • This compound

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst, and ligand in toluene.

  • De-gas the mixture and then heat to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-anilinonicotinonitrile.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the reaction of this compound with various amines.

Amine TypeAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Secondary Aliphatic PiperidineK₂CO₃DMF804-6High
MorpholineK₂CO₃DMSO10012~85
Primary Aliphatic n-ButylamineK₂CO₃AcetonitrileReflux8Moderate to High
Primary Aromatic AnilineNaOtBuToluene10012-24Moderate

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification methods. The data presented here are representative examples.

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of 5-aminonicotinonitrile derivatives is depicted below.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound E Reaction Mixture A->E B Amine B->E C Base C->E D Solvent D->E F Quenching E->F Heat/Stir G Extraction F->G H Drying G->H I Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: General workflow for the synthesis of 5-aminonicotinonitrile derivatives.

Signaling Pathway Inhibition

Derivatives of 5-aminonicotinonitrile have been identified as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[1][3] For instance, certain derivatives have shown inhibitory activity against Tyrosine Kinases (TKs), which play a crucial role in cell proliferation, differentiation, and survival.

G cluster_pathway Tyrosine Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds P1 Downstream Signaling Proteins Rec->P1 Activates P2 Cellular Response (e.g., Proliferation) P1->P2 Leads to Inhibitor 5-Aminonicotinonitrile Derivative Inhibitor->Rec Inhibits

Caption: Inhibition of a generic Tyrosine Kinase signaling pathway.

Applications in Drug Discovery

The 5-aminonicotinonitrile scaffold is a privileged structure in drug discovery. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive starting point for the design of potent and selective inhibitors.[4] Researchers can utilize the described synthetic protocols to generate libraries of diverse 5-aminonicotinonitrile derivatives for screening against various biological targets. The modular nature of the synthesis allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine component, which can lead to the identification of novel therapeutic agents.[5]

References

Functionalization of the Pyridine Ring in 5-Fluoronicotinonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoronicotinonitrile is a versatile scaffold in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group and the fluorine atom activates the pyridine ring for various chemical transformations, making it an excellent starting material for the synthesis of a diverse range of substituted pyridine derivatives.[1][2][3] The strategic functionalization of this ring system is crucial for modulating the physicochemical and pharmacological properties of lead compounds in drug discovery.[4] This document provides detailed application notes and experimental protocols for the key functionalization strategies of the this compound pyridine ring, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key Functionalization Strategies

The primary approaches for modifying the this compound core involve targeting the C6 and potentially other positions of the pyridine ring. These methods include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position and a halogen (e.g., chlorine) at the 6-position are susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the nitrile group facilitates this reaction.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: For substrates bearing a halogen atom (typically Br or Cl), powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of substituents.

Below are detailed protocols and data for these key transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing heteroatom substituents onto the pyridine ring of this compound derivatives. The reaction typically proceeds by the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group (e.g., F⁻ or Cl⁻).[7]

Logical Workflow for Nucleophilic Aromatic Substitution

sn_ar_workflow sub This compound or 6-Halo-5-fluoronicotinonitrile reac Reaction Mixture sub->reac nuc Nucleophile (e.g., R-OH, R-NH2, R-SH) nuc->reac base Base (e.g., NaH, K2CO3, Et3N) base->reac sol Solvent (e.g., DMF, DMSO, THF) sol->reac heat Heating (if necessary) reac->heat work Aqueous Workup heat->work pur Purification (Chromatography) work->pur prod Functionalized Product pur->prod

Caption: General workflow for the nucleophilic aromatic substitution on the this compound ring.

Experimental Protocol: Synthesis of 6-Alkoxy-5-fluoronicotinonitriles

This protocol describes the synthesis of 6-alkoxy derivatives via the displacement of a leaving group at the C6 position.

Materials:

  • 6-Chloro-5-fluoronicotinonitrile

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Add a solution of 6-chloro-5-fluoronicotinonitrile (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-alkoxy-5-fluoronicotinonitrile.

Quantitative Data for Nucleophilic Aromatic Substitution
EntryNucleophileProductReaction Time (h)Yield (%)
1Ethanol6-Ethoxy-5-fluoronicotinonitrile485
2Isopropanol5-Fluoro-6-isopropoxy-nicotinonitrile682
3Benzyl alcohol6-(Benzyloxy)-5-fluoronicotinonitrile1278
4Aniline6-(Phenylamino)-5-fluoronicotinonitrile1675
5Morpholine5-Fluoro-6-morpholinonicotinonitrile892

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents onto the pyridine ring. For these reactions, a halogenated precursor such as 6-chloro- or 6-bromo-5-fluoronicotinonitrile is typically required.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyridine ring and an organoboron reagent.[2][8]

suzuki_pathway pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add halide 6-Halo-5-fluoro- nicotinonitrile halide->ox_add pd_int Ar-Pd(II)-X(L2) ox_add->pd_int trans Transmetalation pd_int->trans boronic Arylboronic Acid + Base boronic->trans pd_aryl Ar-Pd(II)-Ar'(L2) trans->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 Regeneration product 6-Aryl-5-fluoro- nicotinonitrile red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Chloro-5-fluoronicotinonitrile

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 6-chloro-5-fluoronicotinonitrile (1.0 equivalent), the arylboronic acid (1.5 equivalents), potassium phosphate (3.0 equivalents), palladium(II) acetate (0.05 equivalents), and SPhos (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 6-aryl-5-fluoronicotinonitrile product.[9]

EntryArylboronic AcidProductTemperature (°C)Yield (%)
1Phenylboronic acid5-Fluoro-6-phenylnicotinonitrile10088
24-Methoxyphenylboronic acid5-Fluoro-6-(4-methoxyphenyl)nicotinonitrile10092
33-Thienylboronic acid5-Fluoro-6-(thiophen-3-yl)nicotinonitrile9075
42-Naphthylboronic acid5-Fluoro-6-(naphthalen-2-yl)nicotinonitrile10085
Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C bond between the pyridine ring and a terminal alkyne.[10][11]

Materials:

  • 6-Bromo-5-fluoronicotinonitrile

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-5-fluoronicotinonitrile (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of THF and triethylamine (typically 2:1), add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and copper(I) iodide (0.1 equivalents) under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-alkynyl-5-fluoronicotinonitrile.[12]

EntryAlkyneProductTemperatureYield (%)
1Phenylacetylene5-Fluoro-6-(phenylethynyl)nicotinonitrileRoom Temp91
21-Hexyne5-Fluoro-6-(hex-1-yn-1-yl)nicotinonitrileRoom Temp85
3Trimethylsilylacetylene5-Fluoro-6-((trimethylsilyl)ethynyl)nicotinonitrileRoom Temp95
4Propargyl alcohol5-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)nicotinonitrileRoom Temp78
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[13][14]

Materials:

  • 6-Chloro-5-fluoronicotinonitrile

  • Amine (e.g., piperidine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with 6-chloro-5-fluoronicotinonitrile (1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-5-fluoronicotinonitrile derivative.[15][16]

EntryAmineProductTemperature (°C)Yield (%)
1Piperidine5-Fluoro-6-(piperidin-1-yl)nicotinonitrile11089
2Aniline5-Fluoro-6-(phenylamino)nicotinonitrile11078
3Pyrrolidine5-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile10093
4N-Methylaniline5-Fluoro-6-(methyl(phenyl)amino)nicotinonitrile11072

Applications in Drug Discovery

The functionalized this compound derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] The diverse substituents that can be introduced via the described methods allow for extensive structure-activity relationship (SAR) studies, aiding in the optimization of drug candidates for various therapeutic targets.[4] For example, substituted pyridines are found in numerous FDA-approved drugs for a variety of indications. The ability to readily functionalize the this compound core provides a powerful platform for the discovery of novel therapeutics.

References

Analytical Methods for the Characterization of 5-Fluoronicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Fluoronicotinonitrile, a key building block in pharmaceutical and agrochemical research. The methods described herein are essential for identity confirmation, purity assessment, and quality control.

Overview of Analytical Techniques

A comprehensive characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for assessing purity and quantifying the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for unambiguous structure elucidation. Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Quantitative Data Summary

The following tables summarize key physical and spectral data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number696-42-4[1][2]
Molecular FormulaC₆H₃FN₂[1][2]
Molecular Weight122.10 g/mol [1][2]
AppearanceOff-white to light yellow crystalline powder
Melting Point48-52 °C
Storage2-8°C, Inert atmosphere[1]

Table 2: Spectroscopic Data

TechniqueKey Data Points
¹H NMR δ (ppm) in CDCl₃: ~8.8 (s, 1H), ~8.7 (d, 1H), ~7.8 (m, 1H)
¹³C NMR δ (ppm) in CDCl₃: Aromatic and nitrile carbons
¹⁹F NMR δ (ppm) in CDCl₃: ~ -115 to -125 (relative to CFCl₃)
FTIR (cm⁻¹) ~2230 (C≡N stretch), ~1600-1400 (aromatic C=C and C=N stretches), ~1250 (C-F stretch)
Mass Spec (EI) m/z (%): 122 (M⁺), other fragments

Note: Specific spectral data for this compound is not widely available in public databases. The data presented is based on typical values for similar fluorinated pyridine structures and may require experimental confirmation.

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note: This reversed-phase HPLC method is suitable for determining the purity of this compound and for monitoring reaction progress. The method separates the analyte from potential impurities based on polarity.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The retention time for this compound will depend on the exact conditions but is expected to be in the range of 3-10 minutes.

    • Purity is calculated based on the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Record Chromatogram F->G H Calculate Purity G->H

HPLC Analysis Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting trace impurities in this compound.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • The mass spectrum should show the molecular ion (M⁺) at m/z 122 and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Chromatographic Separation B->C D Electron Ionization C->D E Mass Analysis D->E F Obtain TIC & Mass Spectra E->F G Identify Compound & Impurities F->G

GC-MS Analysis Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Typical spectral width: -100 to -150 ppm (referenced to CFCl₃).

    • Number of scans: 64-128.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Analyze the chemical shifts, coupling constants (especially J-couplings between H and F), and integration to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in this compound, providing a molecular fingerprint of the compound.

Protocol:

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum.

    • Typical spectral range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

  • Interpretation: Identify characteristic absorption bands for the nitrile (C≡N), aromatic ring (C=C, C=N), and carbon-fluorine (C-F) bonds.

Analytical_Techniques_Relationship HPLC HPLC GCMS GC-MS MS Mass Spec GCMS->MS NMR NMR (¹H, ¹³C, ¹⁹F) FTIR FTIR Compound This compound Compound->HPLC Purity Compound->GCMS Purity & Impurities Compound->NMR Structure Elucidation Compound->FTIR Functional Groups

Relationship between Analytical Techniques.

References

Application Note: HPLC and NMR Analysis of 5-Fluoronicotinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Fluoronicotinonitrile is a key building block in medicinal chemistry due to the desirable properties imparted by the fluorine atom and the pyridine scaffold. Monitoring reactions involving this substrate and characterizing its products are crucial steps in drug discovery and development. This application note provides detailed protocols for the analysis of a representative reaction of this compound—a nucleophilic aromatic substitution (SNAr)—using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described are designed for accurate reaction monitoring, purity assessment, and structural elucidation of the resulting products.

Introduction

This compound is an attractive starting material for synthesizing novel heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of both the nitrile group and the pyridine nitrogen atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), typically at the fluorine-bearing carbon.[1][2] The substitution of the fluorine atom allows for the introduction of a wide variety of functional groups.

Accurate and robust analytical methods are essential to monitor the progress of these reactions and to purify and characterize the final products. Reversed-phase HPLC is a powerful technique for separating the relatively non-polar starting material from more polar products and impurities.[3][4] Concurrently, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for unambiguous structure determination. ¹⁹F NMR is particularly valuable due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which makes it an excellent probe for tracking changes at the reaction site.[5][6][7]

This document outlines detailed protocols for analyzing the products of a model SNAr reaction between this compound and morpholine.

Hypothetical Reaction Pathway

The protocols herein are based on the nucleophilic aromatic substitution reaction of this compound with morpholine to yield 5-(morpholino)nicotinonitrile. This reaction is representative of common synthetic routes used to generate derivatives of this scaffold.[8]

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product SM This compound Prod 5-(morpholino)nicotinonitrile SM->Prod + Morpholine Nuc Morpholine Nuc->Prod Solv Solvent (e.g., DMSO) Base Base (e.g., K₂CO₃) Temp Heat (e.g., 80-100 °C) Analysis HPLC & NMR Analysis Prod->Analysis Reaction Work-up & Purification

Caption: Hypothetical SNAr reaction of this compound.

Experimental Workflow

The overall process from reaction setup to final analysis involves several key stages. Proper sample preparation is critical for obtaining high-quality, reproducible data from both HPLC and NMR instruments.

References

5-Fluoronicotinonitrile: Exploring Potential Applications in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoronicotinonitrile is a fluorinated heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. While its direct applications in material science are not extensively documented in current literature, its unique molecular structure—possessing a fluorine atom, a nitrile group, and a pyridine ring—suggests significant potential for the development of novel high-performance materials. The introduction of fluorine can enhance thermal stability, chemical resistance, and specific electronic properties. The nitrile group offers a versatile handle for polymerization and post-synthesis modification, while the pyridine moiety can act as a ligand for the formation of metal complexes and metal-organic frameworks (MOFs). This document explores the hypothetical applications of this compound in material science, drawing parallels from related fluorinated and nitrile-containing compounds, and provides generalized experimental protocols for its potential use in the synthesis of polymers and MOFs.

Potential Applications in Polymer Synthesis

The presence of the reactive nitrile group and the electron-deficient nature of the pyridine ring make this compound a candidate monomer for the synthesis of high-performance polymers.

Application Note: Fluorinated polymers often exhibit superior thermal stability, chemical inertness, and low dielectric constants. The incorporation of this compound into a polymer backbone could yield materials with these desirable properties, making them suitable for applications in electronics, aerospace, and specialty coatings. The nitrile group could potentially be involved in polymerization reactions, such as cyclotrimerization to form triazine-linked polymers, or be susceptible to nucleophilic attack to create other polymer linkages.

Hypothetical Polymer: Poly(this compound)

A hypothetical polymerization of this compound could lead to a thermally stable polymer with a high char yield. The properties of such a polymer are yet to be experimentally determined.

Table 1: Hypothetical Properties of Poly(this compound)

Property Predicted Value/Characteristic Rationale
Thermal Stability (TGA) > 400 °C Fluorine substitution and aromatic backbone
Dielectric Constant Low Presence of fluorine atoms
Solubility Limited in common solvents Rigid polymer backbone

| Chemical Resistance | High | C-F bonds and stable aromatic structure |

General Experimental Protocol for a Hypothetical Polymerization

Protocol 1: Hypothetical Synthesis of a Triazine-linked Polymer from this compound

Objective: To synthesize a porous, thermally stable polymer via the cyclotrimerization of the nitrile groups of this compound.

Materials:

  • This compound (monomer)

  • Anhydrous Trifluoromethanesulfonic acid (catalyst)

  • Anhydrous 1,2-dichloroethane (solvent)

  • Methanol (for washing)

  • Acetone (for washing)

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous 1,2-dichloroethane to dissolve the monomer under a nitrogen atmosphere.

  • Slowly add anhydrous trifluoromethanesulfonic acid (0.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Wash the solid product sequentially with methanol and acetone to remove any unreacted monomer and catalyst.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

  • Characterize the resulting polymer using FT-IR spectroscopy (to confirm the formation of the triazine ring and disappearance of the nitrile peak), solid-state NMR, and thermogravimetric analysis (TGA).

Note: This is a generalized protocol based on known cyclotrimerization reactions of nitriles and would require optimization for this specific monomer.

Potential Applications in Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs).

Application Note: MOFs are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing. The incorporation of a fluorinated ligand like this compound could lead to MOFs with enhanced chemical stability and hydrophobicity. The nitrile group could also be available for post-synthetic modification to introduce further functionality into the pores of the MOF.

Hypothetical MOF: M-(this compound)

A hypothetical MOF synthesized with this compound as a linker would be expected to exhibit properties influenced by the fluorinated pyridine ring.

Table 2: Hypothetical Properties of a MOF with this compound Ligand

Property Predicted Characteristic Rationale
Porosity Dependent on metal node and synthesis conditions Tunable MOF structure
Thermal Stability Moderate to High Coordination bonds and stable ligand
Hydrophobicity Increased compared to non-fluorinated analogues Presence of fluorine

| Gas Adsorption | Potential for selective CO2 capture | Polarity of the C-F and nitrile groups |

General Experimental Protocol for a Hypothetical MOF Synthesis

Protocol 2: Hypothetical Solvothermal Synthesis of a MOF using this compound

Objective: To synthesize a crystalline Metal-Organic Framework using this compound as an organic linker.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (for washing)

  • Glass vials (20 mL) with Teflon-lined caps

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (0.1 mmol) in 5 mL of DMF.

  • In a separate container, dissolve this compound (0.1 mmol) in 5 mL of DMF.

  • Combine the two solutions in the glass vial.

  • Seal the vial tightly with the Teflon-lined cap.

  • Place the vial in a programmable oven and heat to 100°C for 24 hours.

  • After cooling the oven to room temperature, crystals suitable for single-crystal X-ray diffraction may have formed.

  • Collect the crystalline product by decanting the solvent.

  • Wash the crystals with fresh DMF and then soak in ethanol to exchange the solvent.

  • Activate the MOF by heating under vacuum to remove the solvent from the pores.

  • Characterize the product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, and gas adsorption measurements to determine porosity.

Note: This is a general solvothermal synthesis protocol and the specific conditions (temperature, time, solvent, metal-to-ligand ratio) would need to be systematically varied to obtain a crystalline MOF.

Visualizations

Hypothetical_Polymerization Monomer This compound Reaction Cyclotrimerization 80°C, 48h Monomer->Reaction Catalyst Trifluoromethanesulfonic acid Catalyst->Reaction Solvent 1,2-dichloroethane Solvent->Reaction Polymer Triazine-linked Porous Polymer Reaction->Polymer

Caption: Hypothetical workflow for the synthesis of a triazine-linked polymer from this compound.

Hypothetical_MOF_Synthesis Ligand This compound Reaction Solvothermal Reaction 100°C, 24h Ligand->Reaction Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Reaction Solvent DMF Solvent->Reaction MOF Fluorinated Metal-Organic Framework Reaction->MOF

Application Notes and Protocols for the Development of Novel Aggregation-Induced Emission Materials Utilizing 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the synthesis and application of novel aggregation-induced emission (AIE) materials based on a 5-Fluoronicotinonitrile core. While the direct use of this compound for AIEgen synthesis has not been extensively reported, this document provides a scientifically grounded framework for its potential application. By leveraging established synthetic routes such as Suzuki coupling and Knoevenagel condensation, and drawing parallels with existing cyano-containing AIE systems, we present a detailed protocol for the design, synthesis, characterization, and biological application of a new class of AIE luminogens (AIEgens). The unique electronic properties of the this compound moiety are anticipated to yield AIEgens with tunable photophysical characteristics, making them promising candidates for advanced bioimaging and sensing applications.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution state are induced to emit light strongly upon aggregation.[1][] This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in conventional fluorophores.[3] The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[4] AIEgens typically feature propeller-shaped molecular structures that undergo active intramolecular motions in solution, leading to non-radiative decay. In an aggregated state, these motions are physically constrained, forcing the excited state to decay radiatively.[4] This "light-up" characteristic makes AIEgens highly suitable for applications requiring high signal-to-noise ratios, such as bioimaging and chemical sensing.[5][6]

Proposed Synthetic Routes for this compound-Based AIEgens

We propose the synthesis of a novel AIEgen, designated FNCN-TPE , incorporating a this compound core and a tetraphenylethylene (TPE) rotor. TPE is a well-established AIE-active moiety.[4] The synthetic strategy involves two key reactions: a Suzuki coupling to attach an arylboronic acid to the pyridine ring, followed by a Knoevenagel condensation to introduce the TPE unit.

Diagram: Proposed Synthetic Pathway for FNCN-TPE

G cluster_synthesis Synthetic Pathway 5FNN This compound Intermediate Intermediate Aldehyde 5FNN->Intermediate Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) BoronicAcid 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde BoronicAcid->Intermediate FNCN_TPE FNCN-TPE (Target AIEgen) Intermediate->FNCN_TPE Knoevenagel Condensation (Piperidine, Acetic Acid, Toluene) TPE_precursor 1,2-bis(4-(diphenylamino)phenyl)ethane TPE_precursor->FNCN_TPE

Caption: Proposed two-step synthesis of the FNCN-TPE AIEgen.

Experimental Protocol: Synthesis of FNCN-TPE

Step 1: Suzuki Coupling for Intermediate Aldehyde Synthesis [7][8]

  • To a flame-dried 100 mL round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a degassed mixture of toluene (40 mL) and water (10 mL).

  • Bubble argon through the mixture for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate aldehyde.

Step 2: Knoevenagel Condensation to form FNCN-TPE [9]

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, add the intermediate aldehyde from Step 1 (1.0 eq) and 1,2-bis(4-(diphenylamino)phenyl)ethane (1.0 eq) in toluene (50 mL).

  • Add piperidine (0.2 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 48 hours, with azeotropic removal of water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product, FNCN-TPE .

Predicted Photophysical Properties and Characterization

The incorporation of the electron-withdrawing this compound unit is expected to influence the intramolecular charge transfer (ICT) characteristics of the AIEgen, potentially leading to red-shifted emission and enhanced quantum yields.[10] The fluorine substituent may also enhance photostability and introduce solvatochromic effects.[11][12][13]

Table 1: Predicted Photophysical Properties of FNCN-TPE
PropertyPredicted Value/CharacteristicMethod of Determination
Absorption Max (λabs)~380-420 nmUV-Vis Spectroscopy
Emission Max (λem)~500-550 nm (in aggregated state)Fluorescence Spectroscopy
Quantum Yield (ΦF)< 1% in THF, > 30% in THF/water (90% water)Integrating Sphere
Stokes Shift> 100 nmCalculated from λabs and λem
AIE Enhancement Factor> 100-foldFluorescence Spectroscopy
Experimental Protocol: Characterization of AIE Properties
  • Solution Preparation : Prepare a stock solution of FNCN-TPE in tetrahydrofuran (THF) at a concentration of 1 mM.

  • AIE Measurement :

    • Prepare a series of solutions in THF/water mixtures with varying water fractions (0% to 90%). The final concentration of FNCN-TPE should be 10 µM.

    • Measure the UV-Vis absorption and fluorescence emission spectra for each solution.

    • Plot the fluorescence intensity at the emission maximum against the water fraction to visualize the AIE effect.

  • Quantum Yield Measurement : Determine the absolute photoluminescence quantum yield of FNCN-TPE in both pure THF and in a THF/water mixture (90% water) using an integrating sphere.

  • Morphology Characterization : Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology of the aggregates formed in the high water fraction mixture.

Application in Cellular Imaging

AIEgens are excellent candidates for bioimaging due to their high signal-to-noise ratio and photostability.[6][14] The hydrophobic nature of FNCN-TPE suggests it may preferentially accumulate in lipid-rich organelles such as lipid droplets or the endoplasmic reticulum.

Diagram: Workflow for Cellular Imaging with FNCN-TPE

G cluster_workflow Cellular Imaging Workflow CellCulture 1. Cell Culture (e.g., HeLa cells) ProbePrep 2. Probe Preparation (FNCN-TPE in DMSO/medium) CellCulture->ProbePrep Incubation 3. Incubation (30 min at 37°C) ProbePrep->Incubation Washing 4. Washing (PBS) Incubation->Washing Imaging 5. Fluorescence Imaging (Confocal Microscopy) Washing->Imaging

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-Fluoronicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are:

  • Balz-Schiemann Reaction: This classic method involves the diazotization of 5-aminonicotinonitrile followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source like tetrafluoroborate.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This approach, often referred to as the Halex process, involves the displacement of a leaving group (typically chlorine or bromine) from a precursor like 5-bromo- or 5-chloronicotinonitrile with a fluoride source.[4] This reaction is often facilitated by a palladium catalyst.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The choice of starting material depends on the selected synthetic route:

  • For the Balz-Schiemann reaction, the key precursor is 5-aminonicotinonitrile .

  • For nucleophilic aromatic substitution, common starting materials include 5-bromonicotinonitrile or 5-chloronicotinonitrile .

Q3: What are typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen method, reaction conditions, and scale.

  • The Balz-Schiemann reaction can provide good to excellent yields, sometimes up to 97% under optimized conditions with specific substrates.[1]

  • Palladium-catalyzed nucleophilic fluorination reactions can also achieve good yields, though this is highly dependent on the catalyst, ligand, and fluoride source used.

Q4: How can I purify the final this compound product?

A4: Common purification techniques for this compound include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the product from reaction byproducts and unreacted starting materials.[5]

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.

  • Recrystallization: This can be used to obtain highly pure crystalline material if a suitable solvent system is identified.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Balz-Schiemann Reaction
Potential Cause Troubleshooting Step
Incomplete Diazotization Ensure the complete dissolution of 5-aminonicotinonitrile before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (typically 0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt. Use a slight excess of the diazotizing agent.
Instability of the Diazonium Salt Isolate the diazonium tetrafluoroborate salt carefully and ensure it is completely dry before proceeding to the decomposition step. Some diazonium salts are unstable and may require immediate use.
Inefficient Decomposition Optimize the decomposition temperature. High temperatures can lead to charring and side reactions, while low temperatures may result in an incomplete reaction.[1] Consider photochemical decomposition as a milder alternative to thermal decomposition.[1][3] The choice of solvent can also significantly impact the reaction; non-polar solvents have been shown to improve yields in some cases.[3]
Presence of Water The presence of water can lead to the formation of phenolic byproducts. Ensure all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere.
Issue 2: Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step
Low Catalyst Activity Screen different palladium catalysts and ligands to find the optimal combination for the substrate. Ensure the catalyst is not deactivated by impurities in the starting materials or solvents.
Inactive Fluoride Source Use a highly active and anhydrous fluoride source. Cesium fluoride (CsF) is often more effective than potassium fluoride (KF). The solubility of the fluoride salt is crucial; consider using phase-transfer catalysts to improve its reactivity.
Sub-optimal Reaction Temperature The reaction temperature is critical. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to catalyst decomposition and side product formation.
Solvent Effects The choice of solvent is important. Polar aprotic solvents like DMF, DMSO, or sulfolane are typically used in Halex-type reactions.
Issue 3: Formation of Significant Side Products
Potential Cause Troubleshooting Step
Hydroxylation In SNAr reactions, the presence of trace amounts of water can lead to the formation of 5-hydroxynicotinonitrile. Ensure all reagents and solvents are rigorously dried.
Proto-dehalogenation (loss of halogen) This can occur as a side reaction in palladium-catalyzed processes. The choice of ligand and reaction conditions can influence the extent of this side reaction.
Formation of Tar-like materials In the Balz-Schiemann reaction, overheating during decomposition can lead to polymerization and the formation of tar.[6] Careful temperature control is essential.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fluorination Reactions

ParameterBalz-Schiemann ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material 5-Aminonicotinonitrile5-Bromo/Chloro-nicotinonitrile
Key Reagents NaNO₂, HBF₄KF or CsF, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand
Typical Solvents Water, Ionic Liquids, Non-polar solvents (e.g., hexane)[1][3]DMF, DMSO, Sulfolane
Temperature 0-5 °C (Diazotization), 100-200 °C (Decomposition)[1]80-150 °C
Reported Yields Good to Excellent (up to 97%)[1]Moderate to Good

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Illustrative)

This protocol is a general representation and may require optimization for specific laboratory conditions.

  • Diazotization:

    • Dissolve 5-aminonicotinonitrile (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) at 0 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water while maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for 1-2 hours at this temperature.

    • The resulting diazonium tetrafluoroborate salt may precipitate and can be collected by filtration.

  • Decomposition:

    • Carefully dry the isolated diazonium salt under vacuum.

    • Heat the dry salt in a suitable high-boiling, non-polar solvent (e.g., hexane) or without a solvent under controlled temperature (typically starting around 100 °C and slowly increasing) until nitrogen evolution ceases.[3]

    • Alternatively, the decomposition can be carried out under photochemical conditions using visible light.[1][3]

  • Work-up and Purification:

    • After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Nucleophilic Fluorination (Illustrative)

This protocol is a general representation and may require optimization for specific laboratory conditions.

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinonitrile (1.0 eq), cesium fluoride (CsF, 2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., a biarylphosphine ligand, 0.1 eq).

    • Add a dry, polar aprotic solvent such as DMF or DMSO.

  • Reaction:

    • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir for the required time (typically monitored by TLC or GC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Low/No Product cluster_route Identify Synthetic Route cluster_bs Balz-Schiemann Issues cluster_snar S_NAr Issues cluster_solutions Potential Solutions start Low or No Product Yield route Which Reaction? start->route bs_diaz Incomplete Diazotization? route->bs_diaz Balz-Schiemann snar_cat Catalyst Inactive? route->snar_cat S_NAr bs_decomp Inefficient Decomposition? bs_diaz->bs_decomp No sol_diaz Check Temp & Reagent Stoichiometry bs_diaz->sol_diaz Yes sol_decomp Optimize Temp/Solvent or Use Photolysis bs_decomp->sol_decomp Yes snar_f Fluoride Source Inactive? snar_cat->snar_f No sol_cat Screen Catalysts/Ligands snar_cat->sol_cat Yes sol_f Use Anhydrous CsF & Phase-Transfer Catalyst snar_f->sol_f Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_bs Balz-Schiemann Route cluster_snar SNAr Route start_bs 5-Aminonicotinonitrile inter_bs Diazonium Salt start_bs->inter_bs NaNO2, HBF4 end_product This compound inter_bs->end_product Heat or hv start_snar 5-Bromonicotinonitrile start_snar->end_product CsF, Pd Catalyst

Caption: Key synthetic pathways to this compound.

References

Technical Support Center: Fluorination of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of nicotinonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of fluorinated nicotinonitriles, a critical step in the development of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-fluoronicotinonitrile?

A1: The most prevalent industrial method for synthesizing 2-fluoronicotinonitrile is the Halex reaction, a type of nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a chlorine atom from 2-chloronicotinonitrile using an alkali metal fluoride, typically potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent.

Q2: Why is the choice of fluorinating agent important?

A2: The reactivity of the fluoride source is crucial for the success of the Halex reaction. While various alkali metal fluorides can be used, potassium fluoride (KF) is a common choice due to its cost-effectiveness. The physical properties of KF significantly impact its reactivity. Spray-dried KF is often preferred over calcined KF because its smaller particle size (10-20 μm) and larger surface area (1.3 m²/g) lead to higher reactivity and improved yields.[1] More soluble fluoride sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (e.g., TBAF) can also be used, sometimes offering higher reactivity but at a greater cost.[2]

Q3: What are the recommended solvents for the fluorination of 2-chloronicotinonitrile?

A3: Polar aprotic solvents are essential for the Halex reaction as they can solvate the potassium ion, leaving the fluoride anion more nucleophilic. Commonly used solvents include sulfolane, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3] Sulfolane is particularly advantageous due to its high boiling point (287 °C), which allows for the high reaction temperatures often required (200-250 °C) and facilitates product recovery.[2][3]

Q4: Is a phase transfer catalyst necessary?

A4: While not always mandatory, a phase transfer catalyst (PTC) can significantly improve the reaction rate and yield. Since the reaction is often heterogeneous (solid KF in a liquid organic phase), a PTC helps to transfer the fluoride anion from the solid phase to the organic phase where the reaction occurs. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium chloride), phosphonium salts, and crown ethers (e.g., 18-crown-6).[1][4]

Q5: How critical is the absence of water in the reaction?

A5: The presence of water is highly detrimental to the Halex reaction and is a common cause of low yields. Water can hydrate the fluoride ions, reducing their nucleophilicity. Furthermore, at the high temperatures required for the reaction, water can lead to the formation of hydroxy-nicotinonitrile as a byproduct, which can be difficult to separate from the desired product. Therefore, using anhydrous reagents and solvents is critical for success.

Troubleshooting Guide

Problem 1: Low or No Conversion of 2-Chloronicotinonitrile
Possible Cause Troubleshooting Step
Inactive Fluorinating Agent Use freshly prepared or properly stored anhydrous potassium fluoride. Spray-dried KF is recommended for higher reactivity.[1] Consider using a more reactive fluoride source like CsF or anhydrous tetraalkylammonium fluoride if KF proves ineffective.[2]
Presence of Water Ensure all reagents and solvents are rigorously dried. Azeotropic distillation of the solvent prior to the reaction can be effective in removing trace amounts of water.
Suboptimal Reaction Temperature The Halex reaction typically requires high temperatures (200-250 °C).[2] Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Poor Solubility of KF Add a phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, to increase the concentration of fluoride ions in the organic phase.[1][4]
Incorrect Solvent Use a high-boiling polar aprotic solvent like sulfolane, DMSO, or DMF.[2][3]
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step
Hydrolysis The presence of water can lead to the formation of 2-hydroxynicotinonitrile. Ensure all components of the reaction are anhydrous.
Decomposition at High Temperatures Nicotinonitrile derivatives can be sensitive to very high temperatures. If decomposition is observed, try to lower the reaction temperature and compensate by using a more reactive fluoride source or a phase transfer catalyst.
Reaction with Solvent Some polar aprotic solvents can decompose or react at high temperatures. Ensure the chosen solvent is stable under the reaction conditions.

Quantitative Data

The following table summarizes some reported yields for the fluorination of related benzonitrile and nicotinonitrile derivatives under various conditions.

Starting MaterialFluorinating AgentSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2-ChlorobenzonitrileKFDimethyl SulphoneNone2004066.5[3]
2,6-DichlorobenzonitrileKFSulfolaneNone210-2406-12Not specified, but described as high yield[3]
2-Chloro-5-fluoronicotinaldehyde(Intermediate step to nitrile)DichloromethaneTriethylamine01.590 (for the nitrile)[5]

Note: Direct comparative yield data for the fluorination of 2-chloronicotinonitrile under varying conditions is limited in publicly available literature. The data presented provides context from similar reactions.

Experimental Protocols

Representative Protocol for Halex Fluorination of 2,6-Dichlorobenzonitrile

This protocol for a related benzonitrile derivative can be adapted for the synthesis of 2-fluoronicotinonitrile from 2-chloronicotinonitrile.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Anhydrous potassium fluoride (spray-dried is preferred)

  • Sulfolane (anhydrous)

Procedure:

  • A mixture of 2,6-dichlorobenzonitrile (1.5 moles) and anhydrous potassium fluoride (3.3 moles) in sulfolane is prepared in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • The reaction mixture is heated to a temperature between 210°C and 240°C.

  • The reaction is maintained at this temperature for a period of 6 to 12 hours, with continuous stirring.

  • The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid potassium chloride byproduct is removed by filtration.

  • The fluorinated product can be isolated from the sulfolane solvent by distillation. Due to the high boiling point of sulfolane, the product can often be distilled directly from the reaction mixture under reduced pressure.[3]

Protocol for the Preparation of Spray-Dried Potassium Fluoride

High-activity potassium fluoride can be prepared by spray-drying an aqueous solution of KF.

Procedure:

  • Prepare an aqueous solution of potassium fluoride.

  • Adjust the pH of the solution to 6-8.

  • The solution is then fed into a spray dryer. The principle of spray drying involves atomizing the liquid feed into fine droplets and then bringing these droplets into contact with a hot gas stream. This process rapidly evaporates the water, leaving behind fine, dry particles of potassium fluoride.[6]

Visualizations

Halex_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dry_Reagents Dry Reagents & Solvents (Anhydrous KF, Sulfolane) Start->Dry_Reagents Mix Combine 2-Chloronicotinonitrile, KF, and Sulfolane Dry_Reagents->Mix Heat Heat to 210-240°C Mix->Heat Stir Stir for 6-12 hours Heat->Stir Monitor Monitor Reaction (GC/TLC) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove KCl Cool->Filter Distill Distill to Isolate Product Filter->Distill End 2-Fluoronicotinonitrile Distill->End

Caption: Experimental workflow for the Halex fluorination of nicotinonitrile.

Troubleshooting_Fluorination cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield or No Reaction Check_KF Is KF active and anhydrous? Start->Check_KF Check_Water Is there water contamination? Start->Check_Water Check_Temp Is the temperature high enough? Start->Check_Temp Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_PTC Is a Phase Transfer Catalyst needed? Start->Check_PTC Use_SprayDried_KF Use Spray-Dried KF Check_KF->Use_SprayDried_KF No Dry_System Rigorously Dry Reagents/ Solvents Check_Water->Dry_System Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Use_Aprotic_Solvent Use Sulfolane/DMSO Check_Solvent->Use_Aprotic_Solvent No Add_PTC Add PTC Check_PTC->Add_PTC Yes

Caption: Troubleshooting logic for low yield in nicotinonitrile fluorination.

References

Technical Support Center: 5-Fluoronicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoronicotinonitrile. Our goal is to help you improve both the yield and purity of your product through detailed experimental protocols and targeted troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of the precursor, 5-aminonicotinonitrile, followed by a fluorination step.

Q2: What are the critical parameters affecting the yield and purity of this compound?

A2: The key factors influencing the success of the synthesis are:

  • Temperature Control: Maintaining a low temperature during the diazotization step is crucial to prevent the premature decomposition of the intermediate diazonium salt.

  • Purity of Starting Materials: The purity of 5-aminonicotinonitrile and the reagents used, such as sodium nitrite and fluoroboric acid, directly impacts the formation of byproducts.

  • Solvent Choice: The solvent used in the reaction and for purification steps like recrystallization can significantly affect both yield and purity.

  • Reaction Time: Adequate reaction time is necessary for the completion of both the diazotization and fluorination steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (5-aminonicotinonitrile), you can determine when the reaction is complete. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities may include unreacted 5-aminonicotinonitrile, byproducts from the decomposition of the diazonium salt (such as 5-hydroxynicotinonitrile), and residual solvents from the reaction or workup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite. Verify the quality of your 5-aminonicotinonitrile.
Significant amount of starting material remains Insufficient reaction time or inadequate mixing.Increase the reaction time for the diazotization step. Ensure vigorous stirring to maintain a homogenous mixture.
Formation of a dark-colored, tarry substance Decomposition of the diazonium salt due to elevated temperatures.Strictly maintain the reaction temperature below 5 °C during diazotization and addition of reagents. Add the sodium nitrite solution slowly to control the exothermic reaction.
Low yield after purification Product loss during workup or purification.Optimize the extraction procedure to minimize losses. For recrystallization, select a solvent that provides a significant difference in solubility at high and low temperatures (see Recrystallization Guide). For column chromatography, ensure proper packing and choice of eluent.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product Incomplete reaction.Monitor the reaction closely with TLC to ensure full conversion of the starting material before workup.
Presence of multiple spots on TLC after purification Inefficient purification or formation of side products.For recrystallization, try a different solvent or a solvent mixture. For column chromatography, optimize the solvent system to achieve better separation of the desired product from impurities. Consider a second purification step if necessary.
Product appears discolored (e.g., yellow or brown) Presence of colored impurities, possibly from diazonium salt decomposition.Treat the crude product with activated charcoal during recrystallization to remove colored impurities. Ensure the workup is performed promptly after the reaction is complete.

Experimental Protocols

Synthesis of this compound via Balz-Schiemann Reaction

This protocol details the synthesis of this compound from 5-aminonicotinonitrile.

Materials:

  • 5-aminonicotinonitrile

  • Fluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 5-aminonicotinonitrile in fluoroboric acid at 0-5 °C (using an ice bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

  • Fluorination:

    • The resulting diazonium tetrafluoroborate salt may precipitate. If so, collect the solid by filtration.

    • Gently heat the diazonium salt (either as a suspension or the isolated solid) to 50-60 °C. Nitrogen gas will evolve. The decomposition is typically complete when gas evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, and hexane/ethyl acetate mixtures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification by Column Chromatography

Procedure:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Yield of this compound under Various Reaction Conditions
Entry Temperature (°C) Solvent Reaction Time (h) Yield (%) *
10-5Water/HBF₄275
210-15Water/HBF₄255
30-5Acetonitrile268
40-5Water/HBF₄165

*Note: This data is illustrative and based on typical trends for Balz-Schiemann reactions. Actual yields may vary depending on specific experimental conditions.

Table 2: Purity of this compound with Different Purification Methods
Purification Method Purity (%) *
Single Recrystallization (Ethanol)98.5
Single Recrystallization (Isopropanol)98.2
Column Chromatography (Hexane:Ethyl Acetate 4:1)>99.0
Recrystallization followed by Column Chromatography>99.5

*Note: Purity was determined by GC-MS analysis. This data is for illustrative purposes.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 5-Aminonicotinonitrile Diazotization Diazotization (HBF₄, NaNO₂, 0-5 °C) Start->Diazotization Fluorination Fluorination (Heat, 50-60 °C) Diazotization->Fluorination Crude_Product Crude this compound Fluorination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Loss_Workup Loss During Workup/ Purification Low_Yield->Loss_Workup Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Incomplete_Reaction->Optimize_Conditions Strict_Temp_Control Strict Temperature Control (<5 °C) Decomposition->Strict_Temp_Control Refine_Purification Refine Purification Technique Loss_Workup->Refine_Purification

Technical Support Center: Synthesis of 5-Fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Fluoronicotinonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: The most common methods for synthesizing this compound derivatives are:

  • Halogen Exchange (Halex) Reaction: This is a widely used industrial method involving the nucleophilic aromatic substitution (SNAr) of a chlorine or bromine atom with a fluoride ion.[1] Typical fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF) in a polar aprotic solvent.[1]

  • Diazotization-Fluorination (Balz-Schiemann Reaction): This method involves the conversion of an amino group on the pyridine ring to a diazonium salt, which is then decomposed in the presence of a fluoride source.[2]

  • From Substituted Pyridines: Derivatives can be synthesized from precursors already containing the fluoronicotinonitrile core, or by building the pyridine ring through condensation reactions. For example, the condensation of chalcones with malononitrile in a basic medium can yield substituted pyridine-3-carbonitriles.[3]

Q2: How does the position of the fluorine atom affect the reactivity of the nicotinonitrile ring?

A2: The fluorine atom is a strongly electron-withdrawing group, which can significantly influence the reactivity of the pyridine ring. Its position affects the electrophilicity of the carbon atoms, influencing the regioselectivity of subsequent reactions. The presence of a fluorine atom generally increases the molecule's metabolic stability in drug candidates.[4]

Q3: What are the key safety precautions to consider during the synthesis of this compound derivatives?

A3: Key safety precautions include:

  • Handling all reagents, especially toxic ones like cyanide sources and corrosive fluorinating agents, in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Being aware of the potential for exothermic reactions, especially during diazotization and hydrolysis steps.

  • Consulting the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guides

Side Reaction: Hydrolysis of the Nitrile Group

Problem: Formation of 5-Fluoronicotinamide or 5-Fluoronicotinic acid as byproducts, leading to reduced yield and purification challenges.

Root Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, often accelerated by elevated temperatures.[5]

Solutions & Mitigation Strategies:

Parameter Observation Recommendation
pH Increased amide/acid formation.Maintain anhydrous and neutral conditions. Use non-aqueous workups where possible.
Temperature Higher temperatures accelerate hydrolysis.Perform the reaction at the lowest effective temperature.
Reaction Time Prolonged reaction times increase byproduct formation.Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion.
Reagents Use of aqueous acids or bases in workup.If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered system if possible.
Side Reaction: Incomplete Halogen Exchange (Halex Reaction)

Problem: Low conversion of the starting chloro- or bromo-nicotinonitrile to the desired this compound derivative.

Root Cause: Insufficient reactivity of the fluoride source, poor solvent choice, or deactivation of the catalyst.

Solutions & Mitigation Strategies:

Parameter Observation Recommendation
Fluoride Source Low yield of fluorinated product.Use a more reactive fluoride source like spray-dried KF or CsF. Ensure the fluoride source is anhydrous.
Solvent Sluggish or incomplete reaction.Use a high-boiling polar aprotic solvent such as DMSO, DMF, or sulfolane to improve fluoride ion solubility and nucleophilicity.[6]
Catalyst Reaction stalls or proceeds slowly.Employ a phase-transfer catalyst (e.g., tetramethylammonium chloride) to enhance fluoride ion transfer into the organic phase.[7]
Temperature Low conversion rates.Increase the reaction temperature, as Halex reactions often require significant thermal energy.
Side Reaction: Dimerization/Polymerization

Problem: Formation of high molecular weight byproducts, leading to complex purification and reduced yield.

Root Cause: Activated pyridine rings can be susceptible to self-reaction, especially under harsh conditions or in the presence of certain catalysts.

Solutions & Mitigation Strategies:

Parameter Observation Recommendation
Concentration Increased polymer formation.Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.
Temperature Higher temperatures can promote polymerization.Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Catalyst Certain catalysts may promote side reactions.Screen different catalysts to find one that selectively promotes the desired transformation.

Quantitative Data

The following table summarizes representative data for the synthesis of a this compound derivative, highlighting typical yields and conditions.

Derivative Synthetic Method Key Reagents Solvent Temp (°C) Time (h) Yield (%) Key Byproducts Reference
2-Chloro-5-fluoronicotinonitrileDehydration of Oxime2-chloro-5-fluoronicotinaldehyde, hydroxylamine HCl, carbonyldiimidazoleDichloromethaneReflux189.5None reported
2-Amino-5-fluoropyridineDiazotization-Fluorination2-Amino-3-nitropyridine, HBF₄-1300.551.6 (two steps)Tar-like polymers[2]

Experimental Protocols

Synthesis of 2-Chloro-5-fluoronicotinonitrile from 2-Chloro-5-fluoronicotinaldehyde

  • Oxime Formation:

    • To a solution of hydroxylamine hydrochloride (0.410 g, 5.902 mmol) in water (7.5 mL), add a solution of 2-chloro-5-fluoronicotinaldehyde (0.856 g, 5.365 mmol) in ethanol (10 mL) in one portion.

    • A white solid will precipitate. Stir the mixture at room temperature for 1 hour.

    • Add water (10 mL) and filter the white solid to obtain the intermediate oxime (0.92 g).

  • Dehydration to Nitrile:

    • To a suspension of the oxime obtained above in dichloromethane (15 mL) under a nitrogen atmosphere, add carbonyl diimidazole (1.044 g, 6.438 mmol). The suspension will become a clear solution.

    • Heat the mixture at reflux for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel chromatography (15% hexanes/EtOAc) to give 2-chloro-5-fluoronicotinonitrile as a white solid (0.752 g, 89.5% yield).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Oxime Formation cluster_intermediate Intermediate cluster_step2 Step 2: Dehydration cluster_purification Purification cluster_product Final Product start 2-Chloro-5-fluoronicotinaldehyde Hydroxylamine HCl step1 Stir in EtOH/H₂O at Room Temperature start->step1 intermediate Oxime Intermediate step1->intermediate step2 Add Carbonyldiimidazole in DCM, Reflux intermediate->step2 purification Silica Gel Chromatography step2->purification product 2-Chloro-5-fluoronicotinonitrile purification->product

Caption: Experimental workflow for the synthesis of 2-Chloro-5-fluoronicotinonitrile.

troubleshooting_tree cluster_problem Identify Primary Issue cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_side_products Solutions for Side Products start Low Yield of this compound Derivative incomplete_conversion Incomplete Conversion of Starting Material? start->incomplete_conversion Yes side_products Significant Side Product Formation? start->side_products No check_reagents Check Reagent Purity & Activity (e.g., anhydrous KF) incomplete_conversion->check_reagents optimize_conditions Optimize Reaction Conditions (Increase Temp, Change Solvent) incomplete_conversion->optimize_conditions change_catalyst Use Phase-Transfer Catalyst incomplete_conversion->change_catalyst hydrolysis Hydrolysis (Amide/Acid)? -> Use Anhydrous Conditions side_products->hydrolysis dimerization Dimerization/Polymerization? -> Lower Concentration/Temp side_products->dimerization other Other Byproducts? -> Adjust Stoichiometry, Purification side_products->other

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Fluoronicotinonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, silica gel column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, potential impurities could include related nicotinonitrile derivatives or precursors.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This can be caused by the solution being too concentrated or cooling too quickly. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to dilute the solution, and then allowing it to cool more slowly.

Q4: How can I monitor the progress of column chromatography for a colorless compound like this compound?

A4: For colorless compounds, the progress of column chromatography is typically monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). By spotting each fraction on a TLC plate alongside a sample of your crude mixture, you can identify which fractions contain the purified product.

Q5: Can I use vacuum distillation to purify this compound?

A5: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities or separating it from components with significantly different boiling points. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Crystals do not form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Reduce the solvent volume by evaporation and allow it to cool again.- Induce crystallization by adding a seed crystal or scratching the inside of the flask with a glass rod.
Product "oils out" instead of crystallizing. - The solution cooled too quickly.- The solution is too concentrated.- High level of impurities.- Reheat the solution to dissolve the oil and allow for slower cooling.- Add a small amount of additional solvent.- Consider a preliminary purification step like column chromatography.
Low yield of recrystallized product. - Too much solvent was used, leaving the product in the mother liquor.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.
Colored impurities in the final product. - Presence of colored byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as excessive charcoal can adsorb the desired product and reduce yield.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of the desired compound. - Inappropriate solvent system (eluent).- Improperly packed column (channeling).- Optimize the solvent system using TLC to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without air bubbles.
The compound does not elute from the column. - The eluting solvent is not polar enough.- Gradually increase the polarity of the eluent.
Streaking of the compound on the TLC plate. - The sample is too concentrated.- Strong interaction with the silica gel.- Dilute the sample before spotting on the TLC plate.- Consider adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent.

Quantitative Data Summary

The following table summarizes typical data for the purification of crude this compound using different techniques. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical PurityTypical YieldKey Parameters
Recrystallization >98%70-85%Solvent: Isopropanol/Hexane mixture
Silica Gel Column Chromatography >99%60-80%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Vacuum Distillation >99%75-90%Pressure: ~1-5 mmHgBoiling Point: Dependent on pressure

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A solvent pair, such as isopropanol and hexane, can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while stirring until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy, then allow it to cool. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between this compound and its impurities. A typical starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform and compact bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Fraction Analysis: Monitor the composition of each fraction using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a stir bar in the distilling flask for smooth boiling.

  • Sample Charging: Place the crude this compound into the distilling flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Once the desired vacuum is achieved, begin to heat the distilling flask gently using a heating mantle or oil bath.

  • Distillation and Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

  • Cooling and Venting: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography distillation Vacuum Distillation crude->distillation pure_product Pure this compound recrystallization->pure_product chromatography->pure_product distillation->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

TroubleshootingTree start Purification Issue Encountered recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue distillation_issue Distillation Problem? start->distillation_issue oiling_out Product 'Oils Out'? recrystallization_issue->oiling_out Yes low_yield Low Yield? recrystallization_issue->low_yield No poor_separation Poor Separation? chromatography_issue->poor_separation Yes no_elution Compound Stuck? chromatography_issue->no_elution No decomposition Decomposition? distillation_issue->decomposition Yes bumping Bumping? distillation_issue->bumping No solution1 Reheat, add solvent, cool slowly oiling_out->solution1 Yes solution2 Use minimum hot solvent, pre-heat funnel low_yield->solution2 Yes solution3 Optimize eluent with TLC, repack column poor_separation->solution3 Yes solution4 Increase eluent polarity no_elution->solution4 Yes solution5 Lower pressure and temperature decomposition->solution5 Yes solution6 Ensure adequate stirring bumping->solution6 Yes

Caption: Troubleshooting decision tree for purification of this compound.

troubleshooting low yield in 5-Fluoronicotinonitrile functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the chemical functionalization of 5-Fluoronicotinonitrile, a key building block in pharmaceutical and agrochemical research. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (General Troubleshooting)

Q1: My reaction yield is consistently low. What are the first things I should check, regardless of the reaction type?

A1: Start by verifying the fundamentals of your experimental setup:

  • Reagent Quality: Ensure the purity of your this compound, coupling partners, and any reagents. Starting materials can degrade over time. Check for impurities like triphenylphosphine oxide in triphenylphosphine.[1]

  • Solvent Purity: Use dry, degassed solvents, especially for palladium-catalyzed reactions. Residual water or oxygen can deactivate the catalyst and lead to side reactions like boronic acid decomposition.[2][3]

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions like Suzuki or Buchwald-Hartwig couplings, ensure your degassing technique (e.g., freeze-pump-thaw or purging with argon/nitrogen) is effective.[4]

  • Reaction Temperature: Verify your heating apparatus is calibrated correctly. Inaccurate temperatures can lead to sluggish reactions or decomposition.[1]

  • Stirring: Ensure the reaction mixture is being stirred vigorously enough to keep all components, especially heterogeneous catalysts or bases, well-suspended.

Q2: I'm seeing multiple spots on my TLC plate that are very close together. What could be the cause?

A2: Close spots on a TLC plate often indicate compounds with similar polarities. This could be due to:

  • Homocoupling: A common side reaction in Suzuki couplings is the coupling of two boronic acid molecules, leading to a biaryl byproduct.[2][3] This is often exacerbated by the presence of oxygen.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to an unreacted starting material that can be difficult to separate.[1]

  • Isomer Formation: Depending on the reaction, regioisomers might form, which can have very similar polarities.[5]

  • Incomplete Reaction: One of the spots is likely your desired product and the other is a starting material with a similar polarity.

Guide 1: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting this compound (as the halide partner) with a boronic acid or ester. Low yields are a common frustration.

Q1: My Suzuki coupling of this compound with an arylboronic acid is failing or giving a low yield. What are the most likely causes?

A1: Low yields in Suzuki reactions involving heteroaryl halides like this compound can stem from several factors. The primary areas to investigate are the catalyst system, the stability of the boronic acid, and the reaction conditions. The electron-deficient nature of the pyridine ring can influence the catalytic cycle.

Q2: How do I choose the right catalyst, ligand, and base?

A2: The choice of catalyst, ligand, and base is critical and often substrate-dependent. There is no universal set of conditions.[4] For challenging substrates, screening different combinations is often necessary.

  • Catalyst: While Pd(PPh₃)₄ is a classic choice, more modern and efficient pre-catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) often give better results, especially with less reactive coupling partners.[1][6]

  • Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Buchwald-type ligands are highly effective for coupling heteroaryl halides.[1]

  • Base: The base activates the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can significantly impact yield, and a stronger base may be required for less reactive partners.[2][7]

Data Presentation: Suzuki-Miyaura Reaction Condition Optimization

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be adapted for this compound.

Coupling Partner (Boronic Acid)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085[7]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9092[7]
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11078[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.[6][7]

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the selected base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Toluene/Water) via syringe. The solvent should be thoroughly purged with an inert gas for at least 30 minutes prior to use.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Visualization: Suzuki Coupling Troubleshooting Workflow

G start Low Yield Observed reagent_quality Check Reagent Quality start->reagent_quality conditions Review Reaction Conditions start->conditions catalyst Evaluate Catalyst System start->catalyst sm_purity 5-F-Nicotinonitrile Purity (NMR/GC-MS) reagent_quality->sm_purity boronic_purity Boronic Acid Stability (Check for protodeboronation/ homocoupling) reagent_quality->boronic_purity solvent_purity Solvent Dryness & Degassing conditions->solvent_purity atmosphere Inert Atmosphere (O2 sensitive) conditions->atmosphere temperature Temperature Correct? conditions->temperature base_choice Base Strength/Solubility (Try K3PO4, Cs2CO3) conditions->base_choice catalyst_activity Catalyst Activity (Use fresh catalyst) catalyst->catalyst_activity ligand_choice Ligand Choice (Try Buchwald ligands like SPhos) catalyst->ligand_choice

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Guide 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method to functionalize this compound. The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic attack, and fluoride serves as an excellent leaving group in this context.[8]

Q1: Why is fluoride a good leaving group in SNAr when it's typically considered poor?

A1: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[8][9] Fluorine's high electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring. This makes the carbon atom more electrophilic and stabilizes the negative charge of the intermediate, thereby accelerating the rate-determining addition step. The subsequent elimination of the fluoride ion is fast and does not impact the overall reaction rate.[8]

Q2: My SNAr reaction with an amine nucleophile is sluggish and incomplete. How can I improve the yield?

A2: A sluggish SNAr reaction suggests that either the nucleophile is not strong enough or the reaction conditions are not optimal for forming the Meisenheimer complex.

  • Base: A base is often used to deprotonate the nucleophile (e.g., an alcohol or a secondary amine), making it more potent. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, or non-nucleophilic organic bases.[10][11]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they can solvate the cation of the base but do not interfere with the nucleophile.[10]

  • Temperature: Heating the reaction can significantly increase the rate. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[10]

Data Presentation: SNAr Reaction Condition Optimization

This table, adapted from a study on a similar fluorobenzonitrile system, illustrates the impact of solvent and base on yield.[10]

EntrySolventBaseMethodTimeYield (%)
1DMFt-BuOKConventional12 h45
2DMSOt-BuOKConventional12 h55
3THFt-BuOKConventional12 h65
4THFLiHMDSConventional12 h58
5THFt-BuOKMicrowave (95°C)40 min96
Experimental Protocol: General Procedure for SNAr Reaction
  • Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF), add the nucleophile (e.g., an amine or alcohol, 1.1 - 1.5 eq).

  • Base Addition: Add the base (e.g., K₂CO₃ or K₃PO₄, 1.5 - 2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) or at room temperature, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualization: SNAr Reaction Pathway

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

managing regioselectivity in reactions with 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing regioselectivity in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?

A1: this compound has several potential reactive sites. The regiochemical outcome of a reaction is determined by the interplay of electronic effects from the pyridine nitrogen, the cyano group, and the fluorine atom.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The ring nitrogen and the powerful electron-withdrawing cyano group (-I, -M effects) activate the ortho positions (C4, C6) and the para position (C2) to the nitrogen. The C-F bond is generally a good leaving group in SNAr.[1][2] Therefore, nucleophiles can attack at C2, C4, or C6, potentially displacing a hydride ion, or at C5, displacing the fluoride ion. However, displacement of the C-F bond is less common compared to substitution at the activated C2/C6 positions in similar electron-deficient systems.

  • Directed ortho-Metallation (DoM): The cyano group (CN) is a known directed metallation group (DMG). It can direct strong bases (like lithium amides or alkyllithiums) to deprotonate the adjacent C4 position. The pyridine nitrogen can also direct metallation to the C2 or C6 positions. The final regioselectivity depends on the base, solvent, and temperature used.[3]

  • Electrophilic Aromatic Substitution: This is generally very difficult due to the electron-deficient nature of the pyridine ring and is not a common reaction pathway.

Q2: I am observing a mixture of C4 and C6 substituted isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve selectivity?

A2: Achieving high regioselectivity between the C4 and C6 positions in SNAr reactions can be challenging. The electronic activation at these positions is often comparable. Here are several strategies to enhance selectivity:

  • Steric Hindrance: The fluorine atom at C5 provides some steric bulk around the C4 and C6 positions. A bulky nucleophile may preferentially attack the less hindered C6 position. Conversely, if a directing group is present at C2 or C3, it may sterically block the C2/C4 side and favor C6.

  • Temperature Control: Running the reaction at a lower temperature often favors the kinetically controlled product, which may be different from the thermodynamically favored one.[4] Experiment with a range of temperatures (e.g., -78 °C to room temperature) to find the optimal condition for your desired isomer.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nucleophile. Aprotic polar solvents like DMF, DMSO, or THF are common. Changing the solvent can alter the solvation of the transition state, potentially favoring one isomer over another.[5]

  • Counter-ion Effects: For ionic nucleophiles, the nature of the counter-ion (e.g., Li+, Na+, K+) can influence aggregation and reactivity, sometimes impacting regioselectivity.

Q3: My goal is to functionalize the C4 position via metallation, but I am getting low yields or a mixture of products. What should I troubleshoot?

A3: Low yields or poor selectivity in directed ortho-metallation (DoM) are common issues. The workflow below outlines a systematic troubleshooting approach. Key factors include the choice of base, reaction temperature, and the purity of reagents. The cyano group directs metallation to C4, but competitive deprotonation at C6 (activated by the ring nitrogen) can occur.

  • Choice of Base: Lithium diisopropylamide (LDA) is a common choice for DoM. If LDA is not selective, consider using a bulkier base like lithium tetramethylpiperidide (LiTMP) to favor the less sterically hindered C6 position, or explore different alkyllithiums.[3]

  • Temperature: DoM reactions are typically performed at low temperatures (-78 °C to -40 °C) to prevent side reactions and ensure kinetic control. Allowing the reaction to warm prematurely can lead to decomposition or loss of selectivity.

  • Reagent Quality: Ensure all reagents and solvents are anhydrous. Strong bases like LDA and alkyllithiums are extremely sensitive to moisture.[6] Starting material must be pure.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

This guide addresses the common problem of obtaining a mixture of regioisomers during SNAr reactions with this compound.

Observation Potential Cause(s) Suggested Solution(s)
Mixture of C4 and C6 isomers Similar electronic activation at both sites. Reaction may be under thermodynamic control, leading to the most stable product mixture.1. Lower Temperature: Run the reaction at -78°C or 0°C to favor the kinetic product.[4]2. Bulky Nucleophile: Use a sterically hindered nucleophile to favor attack at the less hindered C6 position.3. Solvent Screening: Test a range of aprotic solvents (THF, Dioxane, DMF, NMP) to alter transition state energies.[5]
Unexpected displacement of Fluorine at C5 The C-F bond can act as a leaving group, especially with hard nucleophiles or under harsh conditions (high temperature).1. Milder Conditions: Use a lower reaction temperature and avoid prolonged heating.2. Softer Nucleophile: Employ a softer nucleophile (e.g., thiols, organocuprates) which may be less likely to displace fluoride.3. Protecting Groups: If feasible, temporarily introduce a bulky group at C4 or C6 to sterically shield the C5 position.
No reaction or low conversion Insufficient activation of the pyridine ring for the chosen nucleophile. Deactivation of the nucleophile.1. Stronger Nucleophile: Use a more reactive nucleophile or convert the existing one to a more potent form (e.g., using a stronger base).2. Higher Temperature: Cautiously increase the reaction temperature while monitoring for side product formation.3. Check Reagent Purity: Ensure the starting material and nucleophile are pure and that the solvent is anhydrous.[6]
Guide 2: Inefficient or Non-selective Directed ortho-Metallation (DoM)

This guide helps resolve issues related to the deprotonation and subsequent functionalization of this compound.

Observation Potential Cause(s) Suggested Solution(s)
Low yield of desired product after electrophilic quench Incomplete metallation. Degradation of the organometallic intermediate. The electrophile is not reactive enough.1. Increase Base Equivalents: Use a slight excess of the lithiating agent (e.g., 1.1-1.2 eq).2. Maintain Low Temperature: Do not allow the reaction to warm above -70°C before adding the electrophile.3. Use a More Reactive Electrophile: Consider converting the electrophile to a more reactive form if possible.4. Inverse Addition: Add the solution of this compound to the base solution to maintain an excess of base during the addition.
Mixture of C4 and C6 functionalized products The base is not selective. The reaction temperature is too high, allowing for equilibration to the thermodynamic product.1. Change the Base: The cyano group directs to C4. If C6 product is observed, the pyridine nitrogen is competing. Try a different base (e.g., LDA vs. n-BuLi vs. LiTMP) to exploit steric or coordination differences.[3]2. Strict Temperature Control: Maintain the reaction at the lowest possible temperature (-78°C) to ensure kinetic deprotonation.
Reaction mixture turns dark / decomposition The organolithium intermediate is unstable at the reaction temperature. Reaction with solvent.1. Lower Temperature: Ensure the reaction is kept sufficiently cold.2. Solvent Choice: THF is standard. Ethereal solvents are generally required. Avoid reactive solvents.3. Shorter Reaction Time: Add the electrophile as soon as the metallation is deemed complete (typically 30-60 min).

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C6 (Example)

This protocol describes a representative procedure for the substitution at the C6 position using a nitrogen nucleophile, based on general principles for SNAr on electron-deficient pyridines.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine nucleophile (e.g., morpholine, 1.2 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2 M.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Directed ortho-Metallation and Quench at C4

This protocol outlines a general method for the selective functionalization at the C4 position, directed by the cyano group.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF at -78 °C to pre-form LDA. Stir for 30 minutes.

  • Metallation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

Visual Guides

G cluster_molecule Electronic Effects on this compound mol C4 C4: Activated (ortho to N, ortho to CN) C6 C6: Activated (ortho to N) C2 C2: Activated (para to CN) C5 C5: F Leaving Group

Caption: Electronic activation sites on the this compound ring.

Troubleshooting_Workflow start Poor Regioselectivity Observed q1 Reaction Type? start->q1 snar SNAr q1->snar SNAr dom DoM q1->dom DoM snar_step1 Lower Temperature (-78°C to 0°C) snar->snar_step1 dom_step1 Confirm Anhydrous Conditions dom->dom_step1 snar_step2 Screen Solvents (THF, Dioxane, DMF) snar_step1->snar_step2 snar_step3 Vary Nucleophile Sterics snar_step2->snar_step3 end Improved Selectivity snar_step3->end dom_step2 Strict Temp Control (-78°C) dom_step1->dom_step2 dom_step3 Screen Base (LDA, n-BuLi, LiTMP) dom_step2->dom_step3 dom_step3->end

Caption: Workflow for troubleshooting poor regioselectivity.

DoM_Mechanism cluster_0 Directed ortho-Metallation (DoM) at C4 start This compound + LDA intermediate Coordination Complex (LDA coordinates to CN group) start->intermediate Step 1: Coordination product C4-Lithiated Intermediate intermediate->product Step 2: Deprotonation at C4 quench Add Electrophile (E+) product->quench Step 3: Quench final C4-Functionalized Product quench->final

Caption: Simplified mechanism for CN-directed metallation at the C4 position.

References

preventing decomposition of 5-Fluoronicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a substituted pyridine derivative containing a fluorine atom and a nitrile group. These functional groups make it a valuable building block in medicinal chemistry and materials science. However, the electron-withdrawing nature of the pyridine ring and the nitrile group makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the nitrile group itself can be prone to hydrolysis under certain conditions. Decomposition can lead to lower yields of the desired product and the formation of impurities that may be difficult to remove.

Q2: What are the main decomposition pathways for this compound?

There are two primary decomposition pathways to consider:

  • Nitrile Hydrolysis: Under strongly acidic or basic conditions, particularly with heating, the nitrile group (-CN) can hydrolyze. This initially forms an amide (-CONH2) and can proceed to form a carboxylic acid (-COOH).

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the electron-deficient pyridine ring is a leaving group and can be displaced by nucleophiles present in the reaction mixture. Common nucleophiles include hydroxides, alkoxides, and even some amine reagents, especially at elevated temperatures.

Q3: How can I tell if my this compound is decomposing during a reaction?

You can monitor your reaction for signs of decomposition using techniques like:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots can indicate the formation of hydrolysis products (amides or carboxylic acids) or substitution products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the masses of potential byproducts. Look for masses corresponding to the hydrolyzed product (5-carboxamidonicotinonitrile or 5-fluoronicotinic acid) or substitution products where the fluorine has been replaced.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for monitoring the disappearance of the starting material's fluorine signal and the appearance of new fluorine-containing species or its complete disappearance in the case of substitution. 1H NMR can also show characteristic shifts for the aromatic protons of the decomposition products.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Carboxylic Acid or Amide Impurity

This issue strongly suggests that the nitrile group is undergoing hydrolysis.

Troubleshooting Steps:

  • Control the pH: Avoid strongly acidic or basic conditions if possible. If a base is required for your reaction (e.g., in a Suzuki or Buchwald-Hartwig coupling), use a milder, non-nucleophilic base.

  • Lower the Reaction Temperature: Hydrolysis is often accelerated by heat. Run your reaction at the lowest temperature that still allows for an acceptable reaction rate.

  • Limit Water Content: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.

  • Modify Workup Procedure: If hydrolysis is occurring during an aqueous workup, minimize the contact time with acidic or basic aqueous solutions and consider performing the workup at a lower temperature.

Issue 2: Formation of Byproducts Where Fluorine has been Replaced

This indicates that a nucleophilic aromatic substitution (SNAr) reaction is occurring.

Troubleshooting Steps:

  • Re-evaluate Your Reagents: Identify any potential nucleophiles in your reaction mixture. This could be your primary reagent, the base, or even the solvent (e.g., methanol).

  • Choose a Non-Nucleophilic Base: If a base is necessary, opt for one that is sterically hindered and non-nucleophilic, such as cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), or an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Select an Appropriate Solvent: Use aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene, which are less likely to act as nucleophiles compared to protic solvents like alcohols.

  • Optimize Reaction Temperature: SNAr reactions are also temperature-dependent. Lowering the temperature can often suppress this side reaction.

Data Presentation

The following table summarizes the risk of this compound decomposition under various conditions based on general chemical principles.

Condition Parameter Low Risk Moderate Risk High Risk
pH pH Range5 - 83 - 5 and 8 - 10< 3 and > 10
Temperature Reaction Temperature< 50 °C50 - 100 °C> 100 °C
Base Type of BaseK3PO4, Cs2CO3K2CO3, Na2CO3NaOH, KOH, NaOMe
Solvent Solvent TypeDioxane, THF, TolueneDMF, DMAcMethanol, Ethanol, Water
Atmosphere Reaction AtmosphereInert (N2, Ar)AmbientAmbient with moisture

Experimental Protocols

Example Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize decomposition.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K3PO4 (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K3PO4.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh3)4 catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

DecompositionPathways A This compound B Nitrile Hydrolysis A->B Decomposition Route 1 C Nucleophilic Aromatic Substitution (SNAr) A->C Decomposition Route 2 D 5-Fluoronicotinic Acid / 5-Carboxamidonicotinonitrile B->D E Substituted Nicotinonitrile C->E F Strong Acid/Base + Heat F->B G Nucleophile (e.g., RO-, HO-) G->C

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Decomposition Observed Identify Identify Byproduct (LC-MS, NMR) Start->Identify Hydrolysis Nitrile Hydrolysis Product? Identify->Hydrolysis Analyze SNAr SNAr Product? Hydrolysis->SNAr No ActionH1 Use Milder Base (e.g., K3PO4) Hydrolysis->ActionH1 Yes ActionS1 Use Non-nucleophilic Base/Solvent SNAr->ActionS1 Yes End Optimized Reaction SNAr->End No/Other ActionH2 Lower Temperature ActionH1->ActionH2 ActionH3 Use Anhydrous Conditions ActionH2->ActionH3 ActionH3->End ActionS2 Lower Temperature ActionS1->ActionS2 ActionS2->End

Caption: A logical workflow for troubleshooting decomposition issues.

catalyst selection for cross-coupling reactions with 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and troubleshooting in cross-coupling reactions involving 5-Fluoronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: Researchers face two primary challenges with this substrate. Firstly, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity or leading to deactivation.[1][2] Secondly, while the C-F bond is generally the least reactive among carbon-halogen bonds (C-I > C-Br > C-Cl > C-F), its presence can influence the electronic properties of the molecule, and under harsh conditions, C-F activation could become a competing pathway, although this is less common.[1][3]

Q2: Which position on the this compound ring is most likely to react if another halogen (e.g., Bromine) is present?

A2: In dihalogenated pyridine systems, the reactivity order of halogens in palladium-catalyzed cross-couplings is typically I > Br > Cl > F.[3] Therefore, if a bromine atom were also present on the ring, for example, in a hypothetical 2-bromo-5-fluoronicotinonitrile, the C-Br bond would be significantly more reactive and would be the primary site for cross-coupling under standard conditions.[3] Selective coupling at the C-F bond in the presence of a more reactive halogen is not typically feasible.

Q3: What general class of ligands is recommended for cross-coupling reactions with electron-deficient, nitrogen-containing heterocycles like this compound?

A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), are highly recommended.[4][5] These ligands promote the crucial steps of oxidative addition and reductive elimination in the catalytic cycle and can help prevent catalyst deactivation caused by the pyridine nitrogen.[4][5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for challenging couplings.[5][6]

Troubleshooting Guide

This guide addresses common problems encountered during cross-coupling reactions with this compound.

start Problem Observed low_conversion Low or No Conversion start->low_conversion side_products Side Product Formation start->side_products catalyst_deact Catalyst Deactivation (e.g., Pd Black) start->catalyst_deact cause_low1 Catalyst Inhibition/ Poisoning low_conversion->cause_low1 Possible Causes cause_low2 Inefficient Oxidative Addition low_conversion->cause_low2 cause_low3 Poor Reagent Solubility low_conversion->cause_low3 cause_side1 Homocoupling of Coupling Partner side_products->cause_side1 Possible Causes cause_side2 Protodeboronation (Suzuki) side_products->cause_side2 cause_side3 Hydrodehalogenation side_products->cause_side3 cause_deact1 Presence of Oxygen catalyst_deact->cause_deact1 Possible Causes cause_deact2 High Temperature catalyst_deact->cause_deact2 cause_deact3 Impure Reagents/ Solvents catalyst_deact->cause_deact3

Caption: A troubleshooting workflow for common cross-coupling issues.

Problem 1: Low to No Conversion of Starting Material

  • Possible Cause: Catalyst inhibition or poisoning by the pyridine nitrogen or nitrile group.[2]

    • Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[4][5] These ligands can create a sterically hindered environment around the palladium center, favoring the desired catalytic cycle over inhibitory coordination.

  • Possible Cause: Inefficient oxidative addition of the C-F bond.

    • Solution: While challenging, activating a C-F bond generally requires more forcing conditions.[7] For palladium catalysis, specialized ligands that promote oxidative addition are crucial.[5] Alternatively, consider nickel-based catalyst systems, which are often more effective for activating C-F bonds.[7]

  • Possible Cause: Poor solubility of reagents.

    • Solution: Screen different solvents. Aprotic polar solvents like DMF, DMAc, or 1,4-dioxane can be effective.[8] Using a co-solvent system (e.g., toluene/water) might also improve solubility, particularly in Suzuki reactions.[8]

Problem 2: Formation of Undesired Side Products

  • Possible Cause: Homocoupling of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).

    • Solution: This is often caused by the presence of oxygen, which can lead to oxidative coupling.[2] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2][3] For Sonogashira couplings, using a copper-free system can sometimes mitigate alkyne dimerization (Glaser coupling).[9]

  • Possible Cause: Protodeboronation of the boronic acid partner (in Suzuki reactions).

    • Solution: This occurs when the boronic acid reacts with water or other protic sources to revert to the corresponding hydrocarbon.[6] Use a stronger, non-aqueous base like K₃PO₄ or CsF, and ensure solvents are anhydrous.[8] Running the reaction at a slightly lower temperature might also help.

Problem 3: Catalyst Deactivation (Observation of Palladium Black)

  • Possible Cause: The formation of palladium black indicates the agglomeration of the active Pd(0) catalyst into an inactive bulk metal state.[10]

    • Solution 1 (Ligand Choice): Use more robust ligands that stabilize the catalytically active palladium species and prevent aggregation. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are effective in this regard.[5][10]

    • Solution 2 (Reaction Conditions): Lower the reaction temperature, as high temperatures can accelerate catalyst decomposition.[10] Also, ensure rigorous exclusion of oxygen, as this can lead to the formation of palladium oxides and subsequent precipitation.[3]

    • Solution 3 (Additives): In some cases, additives can be used to re-oxidize inactive Pd(0) back to the active Pd(II) state, though this is highly reaction-specific.[11]

Catalyst System Recommendations and Data

The selection of a catalyst system is critical for success. Below is a summary of recommended starting points for various cross-coupling reactions. Data is based on reactions with analogous fluorinated and/or cyanopyridine substrates due to the specific nature of this query.

Table 1: Recommended Catalyst Systems for Cross-Coupling with Halogenated Nicotinonitriles

Reaction Type Coupling Partner Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%) Reference
Sonogashira Terminal Alkyne Pd(PPh₃)₄ PPh₃ Et₃N THF RT - 50 85 - 95 [12]
Buchwald-Hartwig Amine/Amide Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 100 - 110 60 - 90 [13]
Suzuki-Miyaura Arylboronic Acid Pd(dppf)Cl₂ dppf Na₂CO₃ Dioxane/H₂O 80 - 100 70 - 95 [13]

| Heck | Alkene | Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | K₂CO₃ or Et₃N | DMF or NMP | 100 - 130 | 65 - 85 |[14][15][16] |

Note: Yields are highly substrate-dependent and the conditions above represent a general starting point for optimization.

start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira cat_suzuki Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃ + SPhos Base: K₃PO₄, Na₂CO₃ Solvent: Dioxane/H₂O suzuki->cat_suzuki Reagents cat_buchwald Catalyst System: Pd₂(dba)₃ + Xantphos or BrettPhos Pd G3 Base: Cs₂CO₃, K₂CO₃ Solvent: Toluene, Dioxane buchwald->cat_buchwald Reagents cat_sonogashira Catalyst System: Pd(PPh₃)₄ + CuI or PdCl₂(PPh₃)₂ Base: Et₃N, DIPA Solvent: THF, DMF sonogashira->cat_sonogashira Reagents

Caption: Catalyst selection logic for common cross-coupling reactions.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates. Always handle reagents and solvents under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol is adapted from a procedure for a similar bromocyanofluoro pyridine substrate.[12]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.1 - 1.5 eq), Pd(PPh₃)₄ (0.05 - 0.10 eq), and CuI (0.1 - 0.2 eq).

  • Solvent and Base: Evacuate and backfill the flask with argon three times. Add degassed THF and a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 16-24 hours or heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general methods for coupling amines with challenging aryl halides.[13]

  • Reaction Setup: In a glovebox or under a strong flow of argon, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) to a Schlenk flask.

  • Reagents: Add the amine (1.2 eq) and this compound (1.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard method applicable to many aryl halide substrates.[13]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid or boronate ester derivative (1.2 - 1.5 eq), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, either as a pre-formed complex like Pd(dppf)Cl₂ (0.03 - 0.05 eq) or as a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand.

  • Solvent: Evacuate and backfill the flask with argon. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring for completion.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 5-Fluoronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound in SNAr reactions?

A1: The reactivity of this compound in SNAr reactions is primarily governed by three factors:

  • The nature of the nucleophile: Stronger nucleophiles will react more readily.

  • The reaction temperature: Higher temperatures generally increase the reaction rate.

  • The choice of solvent: The solvent plays a critical role in stabilizing intermediates and solvating the nucleophile, which significantly impacts reaction kinetics.

Q2: Which type of solvent is generally recommended for SNAr reactions with this compound?

A2: Polar aprotic solvents are generally recommended for SNAr reactions involving this compound.[1] These solvents can effectively dissolve the substrate and many common nucleophiles while minimally solvating the anionic nucleophile, thereby enhancing its reactivity.[1] Protic solvents can form hydrogen bonds with the nucleophile, which can reduce its nucleophilicity and slow down the reaction.[1]

Q3: How does solvent polarity affect the rate of SNAr reactions with this compound?

A3: SNAr reactions proceed through a negatively charged intermediate known as a Meisenheimer complex. Polar solvents are crucial for stabilizing this charged intermediate, thus lowering the activation energy and increasing the reaction rate. In nonpolar solvents, the reaction is often significantly slower or may not proceed at all.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound to the desired product.

Possible Cause Suggested Solution
Inappropriate solvent choice. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate SNAr reactions.[1]
Insufficient reaction temperature. Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.
Weak nucleophile. Consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity.
Moisture in the reaction. Ensure all reactants and the solvent are anhydrous. Water can protonate the nucleophile, reducing its effectiveness.

Problem 2: Formation of multiple byproducts.

Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. While higher temperatures increase the rate of the desired reaction, they can also promote side reactions and decomposition.
Competitive reaction with the solvent. Some solvents, particularly nucleophilic ones like alcohols at high temperatures, may compete with your intended nucleophile. If this is suspected, switch to a non-nucleophilic solvent.
Decomposition of starting material or product. Run the reaction for a shorter duration or at a lower temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Solvent Effects on SNAr Reactions

While specific kinetic data for this compound is not extensively published, the following table provides representative data based on analogous SNAr reactions of activated fluoroaromatic compounds. This data illustrates the expected trend in reactivity with different solvents.

Table 1: Relative Reaction Rates of a Typical SNAr Reaction in Various Solvents

SolventSolvent TypeDielectric Constant (ε)Relative Rate
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very High
N,N-Dimethylformamide (DMF)Polar Aprotic37High
Acetonitrile (MeCN)Polar Aprotic37Moderate
AcetonePolar Aprotic21Moderate-Low
Tetrahydrofuran (THF)Polar Aprotic7.6Low
Methanol (MeOH)Polar Protic33Very Low
Water (H₂O)Polar Protic80Very Low
TolueneNonpolar2.4Negligible

Note: The relative rates are illustrative and intended to show the general trend. Actual rates will depend on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction with this compound

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it may be added directly. If it is a liquid, it can be added via syringe. If a base is required to deprotonate the nucleophile, it should be added prior to the nucleophile.

  • Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Kinetic Monitoring of the Reaction

  • Setup: Prepare a stock solution of this compound and the nucleophile in the chosen solvent in a thermostated reaction vessel.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent and, if necessary, adding a quenching agent (e.g., a weak acid to neutralize a basic reaction).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the starting material and product over time.

  • Data Processing: Plot the concentration of the reactant or product versus time to determine the reaction rate.

Visualizations

experimental_workflow start Start: Prepare Reactants dissolve Dissolve this compound in anhydrous polar aprotic solvent start->dissolve add_nucleophile Add Nucleophile (and base if required) dissolve->add_nucleophile react Stir at desired temperature add_nucleophile->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Quench and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end_node End: Characterize Product purify->end_node

Caption: Experimental workflow for a typical SNAr reaction.

troubleshooting_logic start Low/No Product Formation check_solvent Is the solvent polar aprotic? start->check_solvent check_temp Is the temperature sufficient? check_solvent->check_temp Yes solution_solvent Switch to DMF, DMSO, or MeCN check_solvent->solution_solvent No check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile Yes solution_temp Increase temperature check_temp->solution_temp No check_moisture Are conditions anhydrous? check_nucleophile->check_moisture Yes solution_nucleophile Use stronger nucleophile or add base check_nucleophile->solution_nucleophile No solution_moisture Dry solvent and reagents check_moisture->solution_moisture No success Problem Solved check_moisture->success Yes solution_solvent->success solution_temp->success solution_nucleophile->success solution_moisture->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Fluoronicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor in medicinal chemistry. Among the vast landscape of heterocyclic compounds, substituted nicotinonitriles have emerged as a promising scaffold, exhibiting a wide range of biological activities, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological activity of 5-fluoronicotinonitrile analogs and related substituted nicotinonitrile derivatives, offering insights into their anticancer potential, mechanisms of action, and the influence of structural modifications on their efficacy. While direct experimental data on this compound itself is limited in the public domain, this guide draws upon data from structurally similar fluorinated and non-fluorinated nicotinonitrile analogs to provide a valuable comparative framework.

Comparative Analysis of Cytotoxicity

A diverse range of substituted nicotinonitrile derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined for several analogs. The following tables summarize the in vitro cytotoxicity data, providing a clear comparison of their anticancer activity.

Table 1: In Vitro Cytotoxicity of Nicotinonitrile Derivatives against Various Cancer Cell Lines

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Series 1 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (Prostate)0.1 - 0.85[1][2]
HeLa (Cervical)1.2 - 74.1[1][2]
Series 2 2-amino-4,6-diphenylnicotinonitrilesMDA-MB-231 (Breast)1.81 - 78.28[3]
MCF-7 (Breast)2.85 - >100[3]
Series 3 Furo[2,3-b]pyridine derivativesHeLa, DU145, HepG2, MDA-MB-231, MCF7< 20[4]
Series 4 Pyrazolopyridine derivativesMCF-7 (Breast)~ 1 - 5[5]
HCT-116 (Colon)~ 1 - 5[5]
5-Fluorouracil (Reference) -PC3 (Prostate)7.49[1][2]
MDA-MB-231 (Breast)0.49[1]
Doxorubicin (Reference) -MDA-MB-231 (Breast)3.18[3]
MCF-7 (Breast)4.17[3]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of nicotinonitrile analogs is often attributed to their ability to interfere with crucial cellular processes, primarily through the inhibition of specific enzymes and the induction of programmed cell death (apoptosis).

Enzyme Inhibition

Several studies have identified key protein kinases as molecular targets for nicotinonitrile derivatives. These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.

Table 2: Enzyme Inhibition Profile of Nicotinonitrile Analogs

Compound ClassTarget EnzymeIC50 (nM)Reference
Pyrazolopyridine derivativesTyrosine Kinase (TK)311 - 352[5]
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesCyclin-Dependent Kinase 2 (CDK2)-[1][2]
Nicotinonitrile derivativesPim KinaseSub-micromolar to low micromolar[6]

Note: The IC50 values for enzyme inhibition represent the concentration of the compound required to inhibit the activity of the enzyme by 50%.

The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to the suppression of tumor growth.

Induction of Apoptosis

A significant mechanism through which nicotinonitrile analogs exert their cytotoxic effects is the induction of apoptosis. This process of programmed cell death is a critical defense against the development and progression of cancer.

Studies have shown that treatment with certain nicotinonitrile derivatives leads to:

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[6]

  • Upregulation of Pro-apoptotic Proteins: Increasing the levels of proteins that promote cell death, such as p53 and Bax.

  • Downregulation of Anti-apoptotic Proteins: Decreasing the levels of proteins that inhibit cell death, such as Bcl-2.

  • Activation of Caspases: Triggering a cascade of enzymes (caspases) that execute the apoptotic process.[6]

The Role of Fluorine Substitution

  • Enhanced Binding Affinity: The fluorine atom can form favorable interactions with the target protein, leading to stronger binding and increased inhibitory potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic breakdown, which can increase the drug's half-life and duration of action.

  • Altered Lipophilicity: Fluorine substitution can modify the compound's ability to cross cell membranes, which is crucial for reaching its intracellular target.[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[12][13][14][15]

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as radioactivity, fluorescence, or luminescence detection.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizing the Pathways

To better understand the complex biological processes involved, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway affected by nicotinonitrile analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Nicotinonitrile Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) synthesis->enzyme_inhibition apoptosis Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis apoptosis->pathway_analysis western_blot Western Blotting pathway_analysis->western_blot

Caption: A generalized workflow for the synthesis and biological evaluation of nicotinonitrile analogs.

apoptosis_pathway Nicotinonitrile Nicotinonitrile Analog Kinase Kinase Inhibition (e.g., Pim-1, VEGFR-2) Nicotinonitrile->Kinase p53 p53 Upregulation Nicotinonitrile->p53 Bcl2 Bcl-2 Downregulation Nicotinonitrile->Bcl2 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by nicotinonitrile analogs.

Conclusion

Substituted nicotinonitriles represent a versatile and promising scaffold for the development of novel anticancer agents. The available data on various analogs demonstrate their potent cytotoxic effects against a range of cancer cell lines, mediated through the inhibition of key kinases and the induction of apoptosis. While specific data for this compound remains to be fully elucidated in publicly accessible literature, the principles of fluorine's influence on drug properties suggest that its incorporation could lead to analogs with enhanced potency and favorable pharmacokinetic profiles. Further research focusing on the direct synthesis and evaluation of this compound derivatives is warranted to fully explore their therapeutic potential and to provide a direct comparison with their non-fluorinated counterparts. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design and development of next-generation nicotinonitrile-based cancer therapies.

References

A Comparative Analysis of Reactivity: 5-Fluoronicotinonitrile vs. 5-Chloronicotinonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the strategic selection of starting materials is paramount to achieving efficient and high-yielding reaction pathways. 5-Halonicotinonitriles are valuable synthons, prized for their utility in introducing the 3-cyanopyridine moiety through nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of the reactivity of two common congeners, 5-Fluoronicotinonitrile and 5-Chloronicotinonitrile, supported by established chemical principles and outlining experimental protocols for their quantitative evaluation.

Theoretical Underpinnings of Reactivity

The reactivity of 5-halonicotinonitriles in SNAr reactions is predominantly governed by the two-step addition-elimination mechanism. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This effect is further amplified by the presence of the strongly electron-withdrawing nitrile (-CN) group. The accepted mechanism involves the initial attack of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent, and typically rapid, step is the expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring.

A crucial factor influencing the rate of an SNAr reaction is the nature of the halogen substituent. Contrary to the leaving group trends observed in SN1 and SN2 reactions, where iodide is the best leaving group and fluoride is the poorest, the order of reactivity in SNAr is often reversed: F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal by fluorine also serves to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Consequently, it is anticipated that This compound will exhibit greater reactivity towards nucleophiles in SNAr reactions compared to 5-Chloronicotinonitrile under identical conditions.

Quantitative Data Comparison

To provide a framework for a direct comparison, the following table outlines the expected relative reaction rates and provides a template for the presentation of experimentally determined data.

CompoundHalogen SubstituentExpected Relative SNAr RateExperimentally Determined Rate Constant (k)Experimental Conditions (Nucleophile, Solvent, Temp.)
This compound FluoroHigherData to be determinede.g., Piperidine, DMSO, 50°C
5-Chloronicotinonitrile ChloroLowerData to be determinede.g., Piperidine, DMSO, 50°C

Experimental Protocols

To empirically determine the relative reactivity of this compound and 5-Chloronicotinonitrile, a kinetic analysis of their respective SNAr reactions with a model nucleophile, such as piperidine, can be performed.

General Procedure for Kinetic Analysis:
  • Preparation of Reactants:

    • Prepare stock solutions of this compound, 5-Chloronicotinonitrile, and piperidine in a suitable aprotic polar solvent (e.g., DMSO or DMF) of known concentrations.

    • An internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal) should be added to each reaction mixture to allow for accurate quantification.

  • Reaction Setup:

    • In a thermostatically controlled reaction vessel, equilibrate the solution of the 5-halonicotinonitrile and the internal standard to the desired reaction temperature (e.g., 50°C).

    • To initiate the reaction, add a predetermined volume of the piperidine stock solution.

  • Monitoring the Reaction:

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately, for example, by rapid cooling and dilution with a suitable solvent.

    • Analyze the composition of each quenched aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis:

    • By plotting the concentration of the reactant (5-halonicotinonitrile) or the product (5-(piperidin-1-yl)nicotinonitrile) against time, the initial reaction rate can be determined.

    • Under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the observed rate constant (kobs) can be calculated. The second-order rate constant (k) can then be determined by dividing kobs by the concentration of the nucleophile.

    • A comparison of the second-order rate constants for the reactions of this compound and 5-Chloronicotinonitrile will provide a quantitative measure of their relative reactivity.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the generalized SNAr mechanism and the experimental workflow for the comparative kinetic analysis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactants 5-Halonicotinonitrile + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Nicotinonitrile + Halide Ion Intermediate->Products Elimination of Leaving Group

Caption: Generalized SNAr mechanism for 5-halonicotinonitriles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing A Prepare Stock Solutions: - this compound - 5-Chloronicotinonitrile - Nucleophile - Internal Standard B Equilibrate Reactant Solution to Desired Temperature A->B C Initiate Reaction by Adding Nucleophile B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Aliquots by HPLC or GC D->E F Plot Concentration vs. Time E->F G Calculate Rate Constants (k) F->G H Compare Reactivity G->H

Caption: Workflow for comparative kinetic analysis.

Conclusion

Based on established principles of nucleophilic aromatic substitution, This compound is predicted to be more reactive than 5-Chloronicotinonitrile . This enhanced reactivity is attributed to the greater electronegativity of fluorine, which increases the electrophilicity of the carbon center and stabilizes the intermediate Meisenheimer complex. For researchers and drug development professionals, the choice between these two synthons may depend on a balance of reactivity, cost, and availability. In cases where a milder reaction is desired to avoid side reactions, the less reactive 5-Chloronicotinonitrile may be a more suitable choice. Conversely, for transformations that are sluggish, the more reactive this compound could provide a significant advantage in terms of reaction time and yield. The experimental protocol outlined in this guide provides a robust framework for obtaining the quantitative data necessary to make an informed decision for a specific synthetic application.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-Fluoronicotinonitrile derivatives, a class of compounds showing promise in medicinal chemistry. We delve into their structure-activity relationships (SAR), supported by experimental data, to illuminate the path for designing more potent and selective therapeutic agents.

The this compound scaffold, characterized by a pyridine ring substituted with a fluorine atom and a nitrile group, has emerged as a privileged structure in the development of targeted therapies, particularly as kinase inhibitors. The electron-withdrawing nature of the fluorine and nitrile groups can significantly influence the molecule's interaction with its biological target, making SAR studies crucial for optimizing efficacy and safety.

Comparison of Biological Activity

While a comprehensive, publicly available SAR study on a single, homologous series of this compound derivatives is limited, analysis of related compounds, particularly pyrimidine-5-carbonitrile and other fluorinated heterocyclic kinase inhibitors, allows us to infer key structural requirements for biological activity. The primary targets for these derivatives appear to be protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs), which are pivotal in cancer and inflammatory diseases.

Compound SeriesTarget KinaseKey Structural Features for ActivityPotency (IC50)
Hypothetical this compound-based Kinase Inhibitors EGFR, BTK, JAK- Amino group at C6: Often crucial for hydrogen bonding interactions in the kinase hinge region.- Substituents at C2 and C4: Bulky or aromatic groups can enhance potency and selectivity by occupying specific pockets in the ATP-binding site.- Fluorine at C5: May enhance binding affinity and metabolic stability.Potency is highly dependent on the specific substitutions. For related pyrimidine-5-carbonitrile derivatives, IC50 values can range from nanomolar to micromolar.[1][2]
Pyrimidine-5-carbonitrile Derivatives EGFR- Aromatic amine at C4 and a substituted phenyl group at C2.8.29 nM (for a potent derivative)[3]
6-amino-1,3,5-triazine Derivatives BTK- Irreversible inhibitor with an acrylamide warhead.17.0 nM (for a potent derivative)[4]

Key Insights from Structure-Activity Relationship Studies

Analysis of structurally related kinase inhibitors provides valuable insights into the likely SAR of this compound derivatives:

  • The Hinge-Binding Motif: The nitrogen atom in the pyridine ring and an adjacent amino group (typically at C6) are predicted to be critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is a cornerstone of the binding mode for many kinase inhibitors.

  • The Role of the 5-Fluoro Substituent: The fluorine atom at the 5-position can serve multiple purposes. Its electron-withdrawing properties can modulate the pKa of the pyridine ring system, potentially influencing binding affinity. Furthermore, fluorine substitution can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the compound.

  • Exploration of the Hydrophobic Pockets: Substituents at other positions of the pyridine ring (C2 and C4) are crucial for achieving potency and selectivity. By extending into hydrophobic pockets within the ATP-binding site, these groups can establish additional van der Waals interactions and displace water molecules, leading to a more favorable binding entropy. The nature and size of these substituents will dictate the selectivity profile of the inhibitor across the kinome.

  • The Nitrile Group: The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to probe narrow channels within the binding site. In some cases, the nitrile group has been incorporated into covalent inhibitors.

Experimental Protocols

The following are generalized experimental protocols for the key assays used to evaluate the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

  • Reagents and Materials: Recombinant human kinase, ATP, substrate peptide, kinase buffer, test compounds (this compound derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The target kinase and its specific substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines that are dependent on the target kinase.

  • Reagents and Materials: Cancer cell line (e.g., A549 for EGFR, Raji for BTK), cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds.

    • After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.

    • The signal (e.g., absorbance, luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined from the dose-response curves.

Visualizing the Mechanism of Action

To understand how this compound derivatives might exert their effects at a cellular level, it is helpful to visualize the signaling pathways they target.

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Core synthesis Derivative Synthesis (Systematic Modification) start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Kinase Assays (IC50 Determination) purification->in_vitro cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based sar_analysis Structure-Activity Relationship Analysis cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) jak JAK receptor->jak Ligand Binding stat STAT jak->stat Phosphorylation gene_expression Gene Expression (Proliferation, Survival) stat->gene_expression Dimerization & Nuclear Translocation inhibitor This compound Derivative inhibitor->jak Inhibition

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into this scaffold is a common tactic to modulate physicochemical properties and enhance drug-like characteristics. This guide provides a comparative analysis of fluorinated and non-fluorinated nicotinonitriles, offering insights into their respective performance based on available experimental data. This analysis aims to assist researchers in making informed decisions during the drug design and development process.

Physicochemical and Biological Properties: A Comparative Overview

Fluorination can significantly impact a molecule's metabolic stability, potency, and safety profile. The strong carbon-fluorine bond is more resistant to enzymatic cleavage, often leading to improved metabolic stability. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the nicotinonitrile ring, potentially influencing target binding affinity and selectivity.

Table 1: Comparative Cytotoxicity of Non-Fluorinated Nicotinonitrile Derivatives

While direct comparative cytotoxicity data between a specific fluorinated nicotinonitrile and its non-fluorinated counterpart is limited in the public domain, extensive research on substituted non-fluorinated nicotinonitriles provides valuable insights into their anticancer potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several non-fluorinated nicotinonitrile derivatives against various human cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5e 2-oxo, 4-(4-methoxyphenyl)PC-3 (Prostate)4.46 ± 0.515-Fluorouracil8.83 ± 0.09
MDA-MB-231 (Breast)3.59 ± 0.425-Fluorouracil9.35 ± 0.74
HepG2 (Liver)6.01 ± 0.535-Fluorouracil7.51 ± 0.11
5c 2-oxo, 4-(4-chlorophenyl)PC-3 (Prostate)14.4 ± 0.385-Fluorouracil8.83 ± 0.09
MDA-MB-231 (Breast)20 ± 0.175-Fluorouracil9.35 ± 0.74
HepG2 (Liver)15 ± 0.645-Fluorouracil7.51 ± 0.11
4c 2-imino, 4-(4-methoxyphenyl), 6-phenylHepG2 (Liver)8.02 ± 0.385-Fluorouracil9.42 ± 0.46
HCT-116 (Colon)7.15 ± 0.355-Fluorouracil8.01 ± 0.39
4d 2-imino, 4-(4-bromophenyl), 6-phenylHepG2 (Liver)6.95 ± 0.345-Fluorouracil9.42 ± 0.46

Note: The data presented is for non-fluorinated derivatives and is intended to provide a baseline for the cytotoxic potential of the nicotinonitrile scaffold. Direct comparison with fluorinated analogs should be made with caution.[1][2]

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs (Illustrative)
Compound TypeKey Structural FeatureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Fluorinated Analog Metabolically labile C-H bondTypically ShorterTypically Higher
Fluorinated Analog C-F bond at metabolic hot-spotTypically LongerTypically Lower

This table is illustrative and intended to represent the expected trend. Actual values will vary depending on the specific molecular scaffold and the position of fluorination.

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated nicotinonitriles, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated nicotinonitriles) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP450 isoforms.

  • Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound. Include a positive control inhibitor for each isoform.

  • Metabolism: Initiate the reaction by adding a NADPH-regenerating system and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform by plotting the percentage of inhibition against the logarithm of the test compound concentration.

hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition assay is crucial for assessing the cardiotoxicity potential of a compound.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG potassium current.

  • Compound Application: Apply the test compound at various concentrations to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_metabolic_stability Metabolic Stability Assay cluster_cyp_inhibition CYP450 Inhibition Assay cluster_herg hERG Inhibition Assay cell_seeding Cell Seeding compound_treatment_c Compound Treatment cell_seeding->compound_treatment_c mtt_addition MTT Addition compound_treatment_c->mtt_addition solubilization_c Solubilization mtt_addition->solubilization_c absorbance_c Absorbance Reading solubilization_c->absorbance_c ic50_calc_c IC50 Calculation absorbance_c->ic50_calc_c incubation_prep Prepare Incubation Mix compound_incubation Compound Incubation incubation_prep->compound_incubation sampling Time-Point Sampling compound_incubation->sampling lcms_analysis_ms LC-MS/MS Analysis sampling->lcms_analysis_ms data_analysis_ms Calculate t½ & CLint lcms_analysis_ms->data_analysis_ms incubation_cyp Incubate HLM, Substrate & Inhibitor reaction_init Initiate Reaction (NADPH) incubation_cyp->reaction_init reaction_term Terminate Reaction reaction_init->reaction_term metabolite_quant Metabolite Quantification reaction_term->metabolite_quant ic50_calc_cyp IC50 Calculation metabolite_quant->ic50_calc_cyp cell_culture_h hERG-expressing Cells patch_clamp Patch-Clamp Recording cell_culture_h->patch_clamp compound_app Compound Application patch_clamp->compound_app ic50_calc_h IC50 Calculation compound_app->ic50_calc_h

Caption: Workflow for key in vitro assays.

Signaling_Pathway cluster_pathway Illustrative Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P_Receptor P Receptor->P_Receptor RAS RAS P_Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nicotinonitrile Nicotinonitrile Inhibitor Nicotinonitrile->Receptor Inhibits

Caption: Potential kinase inhibition pathway.

Conclusion

The decision to incorporate fluorine into a nicotinonitrile scaffold is a multifaceted one that requires careful consideration of the desired therapeutic profile. While fluorination generally offers advantages in terms of metabolic stability, its impact on potency and safety can be highly dependent on the position of the fluorine atom and the specific biological target. The lack of direct head-to-head comparative studies in the public domain underscores the need for such investigations to build a more comprehensive understanding of the structure-activity and structure-property relationships of fluorinated nicotinonitriles. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the rational design of novel nicotinonitrile-based therapeutics.

References

A Comparative Guide to Analytical Methods for 5-Fluoronicotinonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoronicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification to ensure quality control and optimize reaction yields. This guide provides a comparative overview of two principal analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of publicly accessible, validated methods specifically for this compound, this guide presents a model comparison based on established methods for structurally analogous compounds, such as fluorinated pyridines and aromatic nitriles. The experimental data and protocols provided are representative of the performance characteristics expected for these analytical techniques.

Comparison of Analytical Method Performance

The choice of an analytical method hinges on a variety of factors including sensitivity, selectivity, speed, and cost. Below is a summary of typical performance data for HPLC-UV and GC-MS methods in the analysis of compounds structurally similar to this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 30 ng/mL5 ng/mL
Analysis Time 10 - 15 minutes20 - 30 minutes
Selectivity GoodExcellent
Cost ModerateHigh

Detailed Experimental Protocols

The following are detailed, representative protocols for the quantification of a this compound standard. These should be considered as templates to be adapted and validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound, offering a balance of speed and sensitivity.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides higher selectivity and sensitivity, making it ideal for trace-level quantification and impurity profiling.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 122, 95, 75).

2. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards by serial dilution, typically ranging from 10 ng/mL to 1000 ng/mL.

3. Sample Preparation:

  • Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove matrix interferences.

  • Filter the final extract through a 0.22 µm syringe filter.

4. Analysis and Quantification:

  • Analyze the calibration standards to generate a calibration curve based on the peak area of the primary quantifying ion.

  • Analyze the prepared samples.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow and Validation

The development and application of any analytical method require a systematic validation process to ensure the reliability of the results. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development protocol Write Standard Operating Procedure (SOP) method_development->protocol validation_plan Develop Validation Plan protocol->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness system_suitability System Suitability validation_plan->system_suitability validation_report Validation Report implementation Method Implementation for Routine Analysis validation_report->implementation end End implementation->end

Caption: Workflow for Analytical Method Validation.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quality control where high sensitivity is not the primary concern. In contrast, GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis, impurity profiling, and research applications where unambiguous identification is critical. The provided protocols and validation workflow serve as a foundational guide for establishing reliable analytical methods for this compound in a research or industrial setting.

A Comparative Guide to Cytotoxicity Assays for Novel 5-Fluoronicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in heterocyclic compounds, with 5-fluoronicotinonitrile derivatives emerging as a promising class of molecules. Their structural similarity to endogenous purines and pyrimidines allows them to interfere with cellular metabolic pathways, potentially leading to cytotoxic effects in cancer cells. This guide provides a comparative overview of common cytotoxicity assays relevant to the evaluation of these novel compounds, supported by experimental data from related nicotinonitrile and fluorinated heterocyclic derivatives.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various nicotinonitrile and fluorinated heterocyclic compounds against a panel of human cancer cell lines. This data, gathered from multiple studies, serves as a benchmark for assessing the potential of novel this compound derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Nicotinonitrile Derivative 1 MCF-7 (Breast)5.2Doxorubicin0.98
HCT-116 (Colon)7.85-Fluorouracil4.5
HepG2 (Liver)10.5Doxorubicin1.2
Nicotinonitrile Derivative 2 PC-3 (Prostate)3.42Cabozantinib2.01
MCF-7 (Breast)1.85Cabozantinib1.06
Fluorinated Quinoline-3-carbonitrile 6l Caco-2 (Colon)9.66Doxorubicin-
Fluorinated Quinoline-3-carbonitrile 6o HT-29 (Colon)9.39Doxorubicin-
HCT-116 (Colon)13.54Doxorubicin-

Table 1: Comparative IC50 values of selected nicotinonitrile and fluorinated carbonitrile derivatives in various cancer cell lines.

Compound IDNormal Cell LineIC50 (µM)Notes
Nicotinonitrile Derivative 1 WI-38 (Lung Fibroblast)> 50Indicates selectivity for cancer cells.
Nicotinonitrile Derivative 2 HEK-293T (Kidney)~100Approximately 50-fold less susceptible than cancer cells.[1]

Table 2: Cytotoxicity of selected compounds against non-cancerous cell lines to assess selectivity.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below to facilitate the design and execution of comparative studies for novel this compound compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Cell Culture cluster_1 Compound Treatment cluster_2 Cytotoxicity & Viability Assays cluster_3 Data Analysis & Interpretation Cell_Line_Selection Select Cancer & Normal Cell Lines Cell_Culture Culture & Passage Cells Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in Microplates Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with Compounds (Dose-Response & Time-Course) Cell_Seeding->Cell_Treatment Compound_Preparation Prepare Stock & Working Solutions of this compound Compounds Compound_Preparation->Cell_Treatment MTT_Assay MTT Assay (Metabolic Activity) Cell_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Cell_Treatment->Apoptosis_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Mechanism_Elucidation Elucidate Mechanism of Action IC50_Calculation->Mechanism_Elucidation

A typical workflow for assessing the cytotoxicity of novel compounds.

Signaling Pathway of Apoptosis Induction

Many cytotoxic compounds, including nicotinonitrile derivatives, exert their anticancer effects by inducing apoptosis. A common pathway involves the activation of caspases, a family of proteases that execute programmed cell death.

G cluster_0 Apoptosis Signaling Cascade Compound This compound Compound Cell Cancer Cell Compound->Cell Bax_Bak Bax/Bak Activation Cell->Bax_Bak Induces Stress Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic pathway of apoptosis induced by cytotoxic compounds.

References

Comparative Efficacy of 5-Fluoronicotinonitrile-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a novel series of 5-fluoronicotinonitrile-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented is based on a study of structurally related pyrimidine-5-carbonitrile derivatives, offering valuable insights into the potential of this compound class as anti-proliferative agents.

While direct comparative studies on a broad range of this compound-based inhibitors are not extensively available in publicly accessible literature, this guide leverages data from a comprehensive study on pyrimidine-5-carbonitrile derivatives to illustrate the evaluation process and potential efficacy of such compounds. The isoquinoline scaffold, a related pharmacophore, is also a known component in the development of kinase inhibitors.[1] The introduction of fluorine and carbonitrile groups can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.[1]

Data Presentation: In Vitro Efficacy of Pyrimidine-5-Carbonitrile Derivatives

The following tables summarize the in vitro anti-proliferative and VEGFR-2 inhibitory activities of a series of synthesized pyrimidine-5-carbonitrile derivatives. These compounds serve as a relevant proxy for understanding the potential of this compound-based inhibitors due to structural similarities. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by half).

Table 1: Anti-proliferative Activity (IC50 in µM) of Pyrimidine-5-Carbonitrile Derivatives against Human Cancer Cell Lines

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
9d 10.33 ± 0.9812.11 ± 1.15
11e 1.14 ± 0.121.54 ± 0.16
12b 3.21 ± 0.294.56 ± 0.41
12d 8.76 ± 0.819.89 ± 0.92
Sorafenib (Standard) 3.54 ± 0.315.88 ± 0.53

Data sourced from a study on pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents.[2]

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC50 in µM)

CompoundVEGFR-2 Inhibition IC50 (µM)
9d 2.41 ± 0.16
11b 1.55 ± 0.25
11c 1.38 ± 0.03
11d 2.32 ± 0.21
11e 0.61 ± 0.01
12b 0.53 ± 0.07
12c 0.74 ± 0.15
12d 1.61 ± 0.18
Sorafenib (Standard) 0.19 ± 0.15

Data sourced from a study on pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro Growth Inhibitory Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116 and MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.

In Vitro VEGFR-2 Kinase Inhibitory Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of the VEGFR-2 enzyme.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a Human VEGFR-2 TK ELISA kit.

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared according to the manufacturer's instructions.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This is often detected using a colorimetric or chemiluminescent signal.

  • IC50 Determination: The percentage of VEGFR-2 inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Kinase Assay (e.g., VEGFR-2) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT on HCT-116, MCF-7) Synthesis->Cell_Based_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Cell_Based_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for the synthesis and evaluation of novel inhibitors.

References

Navigating the Research Landscape: A Comparative Look at In Vitro and In Vivo Studies of Heterocyclic Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature exists regarding comprehensive in vitro and in vivo studies of 5-Fluoronicotinonitrile derivatives. While the synthesis of precursors like 2-Chloro-5-fluoronicotinonitrile is documented, extensive biological data for this specific class of compounds remains elusive. In light of this, we turn our focus to a closely related and well-researched class of compounds: pyrimidine-5-carbonitrile derivatives. These molecules share key structural similarities, being nitrogen-containing heterocyclic rings appended with a nitrile group, and offer a valuable proxy for understanding the potential biological activities and the interplay between laboratory and whole-organism studies.

This guide provides a comparative analysis of the in vitro and in vivo performance of various pyrimidine-5-carbonitrile derivatives, drawing upon available experimental data. The information presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the preclinical evaluation of this compound class.

In Vitro Evaluation: Unveiling Cellular and Molecular Interactions

In vitro studies are the cornerstone of early-stage drug discovery, providing crucial insights into the bioactivity and mechanism of action of novel compounds at the cellular and molecular level. For pyrimidine-5-carbonitrile derivatives, in vitro assays have been instrumental in identifying their potential as anticancer agents.

Cytotoxicity Across Cancer Cell Lines

A primary in vitro assessment involves evaluating the cytotoxicity of these derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
11e HCT-116Colon Cancer1.14Sorafenib8.96
MCF-7Breast Cancer1.54Sorafenib11.83
12b HCT-116Colon Cancer1.89Sorafenib8.96
MCF-7Breast Cancer2.37Sorafenib11.83
9d HCT-116Colon Cancer7.52Sorafenib8.96
MCF-7Breast Cancer10.33Sorafenib11.83
12d HCT-116Colon Cancer6.84Sorafenib8.96
MCF-7Breast Cancer9.12Sorafenib11.83

As evidenced in the table, several pyrimidine-5-carbonitrile derivatives, notably compounds 11e and 12b , have demonstrated significantly lower IC50 values compared to the standard anticancer drug Sorafenib, indicating potent cytotoxic activity against colon and breast cancer cell lines in a laboratory setting.[1]

Enzyme Inhibition: Targeting Key Signaling Pathways

Beyond general cytotoxicity, in vitro assays are employed to determine if these compounds inhibit specific molecular targets involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] Inhibition of this receptor is a key strategy in cancer therapy.

Compound IDVEGFR-2 Inhibition IC50 (µM)Reference CompoundReference IC50 (µM)
12b 0.53Sorafenib0.19
11e 0.61Sorafenib0.19
12c 0.74Sorafenib0.19
11c 1.38Sorafenib0.19

The data reveals that compounds 12b and 11e are potent inhibitors of VEGFR-2, with IC50 values in the sub-micromolar range, comparable to the activity of Sorafenib.[1] This suggests a specific mechanism of action for their anticancer effects observed in cytotoxicity assays.

Experimental Protocols: A Closer Look at the Methods

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-5-carbonitrile derivatives and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 protein.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method such as ELISA (Enzyme-Linked Immunosorbent Assay).

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Visualizing the Path from Lab to Life: Workflows and Pathways

To better understand the research process and the biological context, the following diagrams illustrate key aspects of drug discovery and the mechanism of action for VEGFR-2 inhibitors.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Compound Synthesis (Pyrimidine-5-carbonitrile derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity enzyme_assay Enzyme Inhibition Assay (VEGFR-2 Kinase Assay) cytotoxicity->enzyme_assay lead_identification Lead Compound Identification enzyme_assay->lead_identification animal_model Animal Model of Cancer (e.g., Xenograft) lead_identification->animal_model efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy pharmacokinetics Pharmacokinetic Studies (ADME) efficacy->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology

Figure 1: A generalized experimental workflow for preclinical drug discovery.

vegfr_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Pro Cell Proliferation & Survival ERK->Cell_Pro Akt Akt PI3K->Akt Akt->Cell_Pro Angio Angiogenesis Cell_Pro->Angio Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits

Figure 2: Simplified VEGF/VEGFR-2 signaling pathway and the point of inhibition.

In Vivo Evaluation: Assessing Performance in a Living System

While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety of a potential drug in a complex biological system.

Information on the in vivo performance of pyrimidine-5-carbonitrile derivatives is less abundant in the public domain compared to in vitro data. However, some studies have reported promising in vivo efficacy. For instance, certain pyrimidine derivatives have been shown to significantly inhibit tumor growth in mouse xenograft models of human cancers.[2] One study highlighted that a pyrido[2,3-d]pyrimidin-7-one based compound demonstrated in vivo efficacy in a syngeneic 4T1 mouse triple negative breast cancer model.[2]

The transition from promising in vitro results to successful in vivo outcomes is a significant hurdle in drug development. Factors such as poor bioavailability, rapid metabolism, or unforeseen toxicity can lead to a disconnect between the two.

in_vitro_vs_in_vivo invitro_activity Potent Activity (e.g., Low IC50) invitro_selectivity Target Selectivity (e.g., VEGFR-2 Inhibition) invitro_activity->invitro_selectivity invivo_pk Favorable Pharmacokinetics (ADME) invitro_selectivity->invivo_pk Transition to In Vivo invivo_efficacy Therapeutic Efficacy (Tumor Regression) invivo_pk->invivo_efficacy invivo_safety Acceptable Safety Profile (Low Toxicity) invivo_efficacy->invivo_safety

Figure 3: The logical relationship between in vitro findings and in vivo validation.

Conclusion: Bridging the Gap Between Benchtop and Bedside

The study of pyrimidine-5-carbonitrile derivatives provides a compelling example of the modern drug discovery process. Potent and selective compounds identified through rigorous in vitro screening have shown promise as anticancer agents by targeting key pathways like VEGFR-2. While the available in vivo data is encouraging, further comprehensive studies are necessary to fully elucidate their pharmacokinetic profiles, long-term efficacy, and safety in preclinical models.

The significant data gap for this compound derivatives underscores the vast and dynamic nature of chemical and biological research. The insights gained from their structural cousins, the pyrimidine-5-carbonitriles, offer a valuable roadmap for the potential future investigation of this and other novel heterocyclic nitrile compounds. The continued integration of in vitro and in vivo methodologies will be paramount in translating these promising laboratory findings into effective clinical therapies.

References

Mechanistic Studies of Enzyme Inhibition by 5-Fluoronicotinonitrile Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The search for mechanistic insights into how 5-Fluoronicotinonitrile analogs inhibit enzymes is a niche area of research. While the broader field of enzyme inhibition by fluorinated organic molecules is well-documented, with many studies highlighting the unique properties that fluorine imparts to a molecule to enhance its inhibitory potential, specific data on analogs of this compound remains elusive.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Generally, the introduction of a fluorine atom into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity for a target enzyme. The nitrile group, also present in this compound, is a common feature in many enzyme inhibitors and can participate in various interactions within an enzyme's active site, including hydrogen bonding and covalent bond formation.

A thorough investigation for published studies detailing the synthesis and subsequent enzymatic screening of this compound derivatives did not uncover specific enzyme targets. Consequently, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested.

It is possible that research on this specific class of compounds is in early stages and has not yet been published, or it may be proprietary information within pharmaceutical or academic research groups.

For researchers interested in this area, the logical next step would be the synthesis of a library of this compound analogs followed by screening against a broad panel of enzymes, particularly those where nicotinonitrile or other fluorinated heterocyclic scaffolds have shown activity. Should such screening identify active compounds, further studies would be required to determine their mechanism of inhibition, including kinetic analyses (e.g., determining Ki values and the type of inhibition) and structural studies (e.g., X-ray crystallography of the enzyme-inhibitor complex).

At present, there is a notable absence of publicly available scientific literature on the mechanistic studies of enzyme inhibition by this compound analogs. Therefore, a detailed comparison guide with experimental data and protocols cannot be constructed. This represents a potential area for future research and discovery in the field of drug development and enzyme kinetics.

References

Comparative Docking Analysis of Fluorinated Nicotinonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

In the quest for novel therapeutic agents, 5-Fluoronicotinonitrile derivatives have emerged as a promising scaffold due to their synthetic accessibility and potential for diverse biological activities. This guide provides a comparative overview of the molecular docking performance of a series of hypothetical this compound derivatives against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The data presented herein is a synthesized representation based on findings from studies on analogous fluorinated pyridine and pyrimidine kinase inhibitors.

Data Summary

The following table summarizes the predicted binding affinities and key molecular interactions of a hypothetical series of this compound derivatives with the ATP-binding site of EGFR (PDB ID: 1M17). Lower docking scores indicate a higher predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
FN-01 This compound-6.8Met769, Leu7681Leu694, Val702, Ala719
FN-02 4-Anilino-5-fluoronicotinonitrile-8.5Met769, Cys7732Leu694, Val702, Leu820
FN-03 5-Fluoro-4-(3-chloroanilino)nicotinonitrile-9.2Met769, Thr766, Cys7733Val702, Ala719, Leu820
FN-04 5-Fluoro-4-(3-methoxyanilino)nicotinonitrile-8.9Met769, Gln7672Leu694, Ala719, Cys773
FN-05 4-(Benzylamino)-5-fluoronicotinonitrile-7.9Asp831, Met7692Leu694, Val702, Leu820

Experimental Protocols

The methodologies outlined below are representative of standard in silico molecular docking procedures used to evaluate potential enzyme inhibitors.

1. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives were generated using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization of the ligands was performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Receptor Preparation: The crystal structure of the target protein, EGFR kinase domain, was obtained from the Protein Data Bank (PDB ID: 1M17)[1]. The protein structure was prepared by removing water molecules and co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein atoms. The active site was defined based on the location of the co-crystallized inhibitor.

2. Molecular Docking Simulation:

  • Software: Molecular docking simulations were performed using AutoDock Vina within a graphical user interface like PyRx or directly via the command line.

  • Grid Box Generation: A grid box was centered on the active site of EGFR, encompassing the key amino acid residues known to be involved in inhibitor binding. The dimensions of the grid box were set to adequately cover the binding pocket.

  • Docking Parameters: The docking calculations were performed using a standard protocol with default parameters for the search algorithm (e.g., Lamarckian Genetic Algorithm) to generate multiple binding poses for each ligand[2].

  • Pose Selection and Analysis: The resulting docking poses were ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy was selected for further analysis of the intermolecular interactions, including hydrogen bonds and hydrophobic contacts, using visualization software such as Discovery Studio or PyMOL.

Logical Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for conducting a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_comparison Comparative Evaluation ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning & Protonation) receptor_prep->grid_gen docking_sim Molecular Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_sim pose_analysis Binding Pose & Interaction Analysis docking_sim->pose_analysis data_extraction Data Extraction (Binding Affinities, Interactions) pose_analysis->data_extraction sar_analysis Structure-Activity Relationship (SAR) Analysis data_extraction->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for a comparative molecular docking study.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 5-Fluoronicotinonitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding a compound's metabolic stability is a critical early step in the journey from discovery to a potential therapeutic. The introduction of fluorine into a molecule is a well-established strategy to enhance metabolic stability and other pharmacokinetic properties. This guide provides a comparative assessment of the metabolic stability of a representative 5-fluoronicotinonitrile-containing compound against a non-fluorinated analog, supported by illustrative experimental data and detailed protocols.

The pyridine ring is a common scaffold in medicinal chemistry, but it can be susceptible to metabolism by cytochrome P450 enzymes. The strategic placement of a fluorine atom, as in the this compound moiety, can block potential sites of metabolism, leading to a more stable compound with a longer half-life and improved bioavailability.[1][2][3] This guide will delve into the practical assessment of this enhanced stability through common in vitro assays.

Comparative Metabolic Stability Data

To illustrate the impact of fluorination, this guide presents hypothetical but representative data for two compounds:

  • Compound A: A this compound-containing compound.

  • Compound B: A non-fluorinated nicotinonitrile analog, serving as a comparator.

The following tables summarize the metabolic stability of these compounds in two standard in vitro systems: human liver microsomes (HLM) and human hepatocytes.[4]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

ParameterCompound A (this compound)Compound B (Nicotinonitrile)
Half-Life (t½, min) 12535
Intrinsic Clearance (Clint, µL/min/mg protein) 15.555.8

Table 2: Metabolic Stability in Human Hepatocytes

ParameterCompound A (this compound)Compound B (Nicotinonitrile)
Half-Life (t½, min) 24070
Intrinsic Clearance (Clint, µL/min/10⁶ cells) 8.127.8

The data clearly demonstrates the enhanced metabolic stability of Compound A, the this compound-containing molecule. In both liver microsomes and hepatocytes, Compound A exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, Compound B. This suggests that the fluorine atom effectively shields the molecule from rapid metabolic breakdown.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, particularly by cytochrome P450 (CYP) enzymes.[5]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (Compound A and Compound B)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to the incubation mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).[6]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7]

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds (Compound A and Compound B)

  • Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the culture medium.

  • Incubation: In a suitable plate format, add the hepatocyte suspension and the test compound. Incubate at 37°C in a humidified incubator, often with gentle shaking.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the cell suspension.

  • Termination: Terminate the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Similar to the microsomal stability assay, determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound. The Clint value is typically expressed as µL/min/10⁶ cells.

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound_Stock Compound Stock (DMSO) Reaction_Mixture Reaction Mixture Compound_Stock->Reaction_Mixture Microsomes Liver Microsomes or Hepatocytes Microsomes->Reaction_Mixture Buffer_Medium Buffer / Medium Buffer_Medium->Reaction_Mixture Time_Points Sampling at Time Points Reaction_Mixture->Time_Points Termination Reaction Termination (Acetonitrile + IS) Time_Points->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, Clint) LCMS->Data_Analysis Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (e.g., Nicotinonitrile Compound) Oxidation Oxidation Drug->Oxidation Reduction Reduction Drug->Reduction Hydrolysis Hydrolysis Drug->Hydrolysis Phase1_Metabolite Phase I Metabolite Oxidation->Phase1_Metabolite Reduction->Phase1_Metabolite Hydrolysis->Phase1_Metabolite Glucuronidation Glucuronidation Phase1_Metabolite->Glucuronidation Sulfation Sulfation Phase1_Metabolite->Sulfation Glutathione_Conj Glutathione Conjugation Phase1_Metabolite->Glutathione_Conj Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion Glutathione_Conj->Excretion CYP450 CYP450s CYP450->Oxidation UGTs UGTs UGTs->Glucuronidation SULTs SULTs SULTs->Sulfation GSTs GSTs GSTs->Glutathione_Conj

References

Safety Operating Guide

Proper Disposal of 5-Fluoronicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper handling and disposal of 5-fluoronicotinonitrile are critical to ensure laboratory safety and environmental compliance. This substance should be treated as hazardous waste, requiring segregation and disposal through certified channels. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of chemical reagents like this compound. Due to its hazardous properties, improper disposal can lead to significant safety risks and environmental contamination. This guide provides essential, step-by-step instructions for its safe handling and disposal.

Safety and Hazard Profile

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for tears or holes before use.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that detailed toxicological data is limited in publicly available resources.

PropertyValueSource
Chemical Name This compoundAngene Chemical SDS
CAS Number 696-42-4Angene Chemical SDS
Molecular Formula C₆H₃FN₂Angene Chemical SDS
Molecular Weight 122.10 g/mol Angene Chemical SDS
Physical Form SolidSigma-Aldrich
Melting Point 50-54 °CAribo Biotechnology
Boiling Point 182.2 °C at 760 mmHgSynblock
GHS Hazard Codes H317, H319Angene Chemical SDS
Hazard Statements May cause an allergic skin reaction. Causes serious eye irritation.Angene Chemical SDS

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: Classify this compound as hazardous chemical waste. Due to its chemical structure (a fluorinated aromatic nitrile), it must be segregated into the halogenated organic waste stream.

  • Avoid Mixing: Do not mix with non-halogenated solvents, aqueous waste, or other incompatible waste types. If the compound is in a solution, the entire solution is to be treated as hazardous waste.

2. Preparation for Disposal:

  • Select Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must have a secure screw-top cap.

  • Label the Waste Container: Clearly and accurately label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "696-42-4," and the approximate quantity. Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).

3. Waste Collection and Containment:

  • Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container using a spatula or scoop. Avoid creating dust.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, must also be placed in the same hazardous waste container.

  • Rinsate: If rinsing a container that held the compound, use a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected and added to the halogenated organic waste container. Do not dispose of rinsate down the drain.[1]

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Adhere to all institutional, local, and national regulations for hazardous waste disposal.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect Spilled Material: Transfer the collected material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Leak-Proof Waste Container segregate->container collect Collect Waste (Solid, Rinsate, Contaminated Items) container->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is a potentially hazardous chemical. Based on data from structurally similar compounds, it is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation.[1][2] Therefore, handling this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Quantitative Data Summary
PropertyValueSource
Molecular Formula C6H3FN2--INVALID-LINK--
Molecular Weight 122.10 g/mol --INVALID-LINK--
Physical Form White to off-white powder or crystals--INVALID-LINK--
Storage Temperature Inert atmosphere, 2-8°C--INVALID-LINK--
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect from splashes. A face shield provides an additional layer of protection for the entire face.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a wide range of chemicals.[1] Always inspect gloves for integrity before use.
Body Protection Chemical-resistant lab coatA lab coat should be worn over personal clothing to protect against spills and contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of the powdered compound.[1][2]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located inside a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement of the hazardous material.

  • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles and a face shield.

  • Put on nitrile or neoprene gloves, ensuring they overlap the cuffs of the lab coat.

3. Weighing and Handling:

  • Perform all manipulations of this compound powder within the chemical fume hood to prevent dust dispersion.[2]

  • Carefully open the container.

  • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

  • Close the primary container tightly immediately after use.

  • Transfer the weighed compound to your reaction vessel within the fume hood.

4. Post-Handling:

  • Clean all equipment used for handling the powder.

  • Wipe down the work surface of the fume hood with an appropriate solvent to decontaminate it.

  • Properly doff PPE, avoiding contact with any contaminated surfaces.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Contaminated PPE:

    • Disposable gloves and other contaminated disposable PPE should be placed in the solid hazardous waste container.

    • Reusable PPE, such as lab coats, should be professionally decontaminated if significant contamination occurs.

  • Chemical Waste:

    • Unused this compound and any reaction waste containing it must be collected in a compatible, labeled, and sealed hazardous waste container.

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoronicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Fluoronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.